Product packaging for (R)-Lansoprazole-d4(Cat. No.:)

(R)-Lansoprazole-d4

Cat. No.: B12410231
M. Wt: 373.4 g/mol
InChI Key: MJIHNNLFOKEZEW-ZQDMXDIISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-Lansoprazole-d4 is a useful research compound. Its molecular formula is C16H14F3N3O2S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14F3N3O2S B12410231 (R)-Lansoprazole-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14F3N3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

4,5,6,7-tetradeuterio-2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1/i2D,3D,4D,5D

InChI Key

MJIHNNLFOKEZEW-ZQDMXDIISA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)[S@](=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H]

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (R)-Lansoprazole-d4: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for (R)-Lansoprazole-d4. This deuterated isotopologue of dexlansoprazole is a valuable tool in pharmacokinetic studies and metabolic research, serving as an internal standard for quantitative analysis.

Chemical Structure and Physicochemical Properties

This compound, also known as Dexlansoprazole-d4, is the deuterium-labeled R-enantiomer of lansoprazole. The deuterium atoms are incorporated into the benzimidazole ring, which provides a stable isotopic label for mass spectrometry-based detection without significantly altering the molecule's chemical behavior.

Chemical Structure:

(Image of the chemical structure of this compound would be placed here in a final document)

** IUPAC Name:** (R)-2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole-4,5,6,7-d4[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₀D₄F₃N₃O₂S[2]
Molecular Weight 373.41 g/mol [2]
Appearance White solid[3]
Purity (by HPLC) ≥98%[4]
Solubility Soluble in DMSO (≥30 mg/mL) and Ethanol (≥5 mg/mL). Practically insoluble in water.[5][6]
Storage Store at -20°C for long-term stability.[4]

Pharmacokinetic Properties of (R)-Lansoprazole (Dexlansoprazole)

While specific pharmacokinetic data for this compound is not extensively published, the data for its non-deuterated counterpart, dexlansoprazole, provides a strong indication of its expected behavior. Deuteration is not expected to significantly alter the primary pharmacokinetic pathways.

Table 2: Pharmacokinetic Parameters of Dexlansoprazole (Non-deuterated)

ParameterValueReference
Bioavailability High (specific percentage not consistently reported)
Protein Binding 96-99%
Elimination Half-life 1-2 hours
Time to Peak Plasma Concentration (Tmax) Biphasic: 1-2 hours and 4-5 hours (for dual delayed-release formulation)
Metabolism Extensively hepatic, primarily via CYP2C19 and CYP3A4[8]

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of (R)-Lansoprazole. These can be adapted for this compound by utilizing the appropriate deuterated starting materials, such as 4,5,6,7-tetradeuterio-1H-benzo[d]imidazole-2-thiol.

Synthesis of (R)-Lansoprazole

The synthesis of (R)-Lansoprazole typically involves two key steps: the synthesis of the sulfide intermediate and its subsequent asymmetric oxidation.

Step 1: Synthesis of Lansoprazole Sulfide

This procedure describes the condensation reaction to form the thioether precursor.

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-mercaptobenzimidazole (or its deuterated analog) in an aqueous solution of sodium hydroxide or potassium hydroxide at room temperature with stirring until a clear solution is obtained.[9]

  • Addition of Pyridine Derivative: Prepare a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in water.[9]

  • Condensation: Add the aqueous solution of the pyridine derivative dropwise to the reaction vessel containing the dissolved mercaptobenzimidazole at a controlled temperature (e.g., 10°C).[9]

  • Reaction Monitoring and Work-up: Stir the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitated solid (lansoprazole sulfide) is collected by filtration, washed with water, and dried.[9]

Step 2: Asymmetric Oxidation to (R)-Lansoprazole

This step utilizes a chiral catalyst to stereoselectively oxidize the sulfide to the (R)-sulfoxide.

  • Catalyst Formation: In a reaction vessel under an inert atmosphere, prepare the chiral catalyst. A common system involves titanium(IV) isopropoxide and a chiral diethyl tartrate (e.g., (+)-diethyl L-tartrate for the (R)-enantiomer) in a suitable solvent like toluene.[10]

  • Addition of Sulfide: Add the lansoprazole sulfide prepared in Step 1 to the catalyst mixture.

  • Oxidation: Cool the reaction mixture to a low temperature (e.g., 0°C) and add an oxidizing agent, such as cumene hydroperoxide, dropwise while maintaining the temperature.[10]

  • Reaction Quenching and Isolation: After the reaction is complete (monitored by HPLC), quench the reaction with a suitable reagent like sodium thiosulfate. The product is then extracted with an organic solvent.

  • Purification: The crude (R)-Lansoprazole is purified by crystallization from an appropriate solvent system to yield the final product with high enantiomeric excess.[10]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating RP-HPLC method is crucial for the analysis of this compound, ensuring accurate quantification and separation from potential impurities.

Table 3: Example HPLC Method Parameters for Lansoprazole Analysis

ParameterConditionReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer (e.g., phosphate buffer) in a gradient or isocratic elution. A common mobile phase is a mixture of methanol and water (e.g., 80:20 v/v).
Flow Rate 1.0 mL/min[11]
Detection UV at 285 nm[11]
Injection Volume 10-20 µL
Column Temperature Ambient

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., the mobile phase) to a known concentration.

  • Sample Solution: Prepare the sample to be analyzed by dissolving it in the diluent to a concentration within the linear range of the method.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of this compound in the sample is determined by comparing its peak area to that of the standard.

Signaling and Metabolic Pathways

Lansoprazole, including its (R)-enantiomer, is a proton pump inhibitor (PPI). Its mechanism of action and metabolic fate are well-characterized.

Mechanism of Action: Proton Pump Inhibition

Proton_Pump_Inhibition cluster_parietal_cell Gastric Parietal Cell Lansoprazole (R)-Lansoprazole (Prodrug) Active_Metabolite Active Sulfenamide Metabolite Lansoprazole->Active_Metabolite Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Active_Metabolite->Proton_Pump Covalent Bonding (Inhibition) H_ion H+ Proton_Pump->H_ion Pumps H+ out Lumen Gastric Lumen K_ion K+ K_ion->Proton_Pump Pumps K+ in Cytoplasm Cytoplasm

Caption: Mechanism of action of (R)-Lansoprazole in a gastric parietal cell.

Metabolic Pathway of (R)-Lansoprazole

(R)-Lansoprazole is primarily metabolized in the liver by the cytochrome P450 enzyme system.

Metabolic_Pathway cluster_liver Liver Metabolism R_Lansoprazole (R)-Lansoprazole Hydroxy_Lansoprazole 5-Hydroxy-Lansoprazole R_Lansoprazole->Hydroxy_Lansoprazole Lansoprazole_Sulfone Lansoprazole Sulfone R_Lansoprazole->Lansoprazole_Sulfone R_Lansoprazole_to_Hydroxy R_Lansoprazole->R_Lansoprazole_to_Hydroxy R_Lansoprazole_to_Sulfone R_Lansoprazole->R_Lansoprazole_to_Sulfone CYP2C19 CYP2C19 CYP3A4 CYP3A4 R_Lansoprazole_to_Hydroxy->Hydroxy_Lansoprazole R_Lansoprazole_to_Sulfone->Lansoprazole_Sulfone

Caption: Primary metabolic pathways of (R)-Lansoprazole in the liver.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quality control analysis of a synthesized batch of this compound.

Experimental_Workflow Start Synthesis of This compound Purification Purification by Crystallization Start->Purification Drying Drying under Vacuum Purification->Drying QC_Sampling Quality Control Sampling Drying->QC_Sampling Appearance Visual Appearance (White Solid) QC_Sampling->Appearance HPLC_Purity Purity Assay (HPLC) QC_Sampling->HPLC_Purity MS_Identity Identity Confirmation (Mass Spectrometry) QC_Sampling->MS_Identity NMR_Structure Structural Elucidation (NMR) QC_Sampling->NMR_Structure Documentation Documentation and Certificate of Analysis Appearance->Documentation HPLC_Purity->Documentation MS_Identity->Documentation NMR_Structure->Documentation Release Batch Release Documentation->Release

Caption: Quality control workflow for synthesized this compound.

References

Deuterated Dexlansoprazole: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of deuterated dexlansoprazole for research purposes. Dexlansoprazole, the (R)-enantiomer of lansoprazole, is a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. Strategic deuteration of the dexlansoprazole molecule presents a promising avenue for enhancing its pharmacokinetic profile, potentially leading to improved clinical efficacy and patient compliance. This document outlines the rationale for deuterating dexlansoprazole, proposes a synthetic strategy, and details experimental protocols for its comprehensive evaluation. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Introduction to Dexlansoprazole and the Rationale for Deuteration

Dexlansoprazole is a proton pump inhibitor that suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] It is the active enantiomer of lansoprazole and is effective in the treatment of erosive esophagitis and gastroesophageal reflux disease (GERD).[3][4] Dexlansoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2C19 and CYP3A4 being the major isoforms involved in its clearance.[5][6][7] The metabolism of dexlansoprazole can be influenced by genetic polymorphisms in CYP2C19, leading to inter-individual variability in drug exposure and clinical response.

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, can significantly alter the metabolic fate of a drug.[8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), can result in:

  • Reduced metabolic clearance: Leading to a longer plasma half-life and increased drug exposure (AUC).

  • Altered metabolite profile: Potentially reducing the formation of unwanted or toxic metabolites.

  • Improved pharmacokinetic consistency: By minimizing the impact of metabolic polymorphisms.[9]

  • Enhanced therapeutic efficacy: Due to prolonged target engagement.

Given that the metabolism of dexlansoprazole is a key determinant of its clinical performance, a deuterated analog could offer significant therapeutic advantages.

Proposed Synthesis of Deuterated Dexlansoprazole

While a specific synthesis for deuterated dexlansoprazole is not publicly available, a plausible route can be extrapolated from known synthetic methods for lansoprazole and general techniques for isotopic labeling. The most logical positions for deuteration are those susceptible to metabolic oxidation by CYP2C19 and CYP3A4. Based on the known metabolism of lansoprazole, key sites for deuteration would include the methyl group on the pyridine ring and the benzimidazole ring.

A potential synthetic approach could involve the use of deuterated starting materials or reagents in a multi-step synthesis. For example, deuterated 2-mercaptobenzimidazole could be reacted with a deuterated pyridine derivative to form the thioether precursor, which is then oxidized to the sulfoxide.

Characterization and Quality Control

The successful synthesis of deuterated dexlansoprazole would require rigorous analytical characterization to confirm its identity, purity, and the extent of deuteration.

Table 1: Analytical Methods for Characterization

ParameterMethodPurpose
Identity 1H NMR, 13C NMR, Mass Spectrometry (MS)To confirm the chemical structure of the deuterated compound.
Purity High-Performance Liquid Chromatography (HPLC)To determine the percentage of the desired compound and identify any impurities.
Degree of Deuteration Mass Spectrometry (MS), 2H NMRTo quantify the percentage of deuterium incorporation at the intended positions.[10][11]
Enantiomeric Purity Chiral HPLCTo ensure the final product is the desired (R)-enantiomer and free of the (S)-enantiomer.

Preclinical Evaluation: Experimental Protocols

A comprehensive preclinical evaluation is necessary to determine the pharmacokinetic, pharmacodynamic, and toxicological profile of deuterated dexlansoprazole compared to its non-deuterated counterpart.

In Vitro Metabolism Studies

These studies are crucial to understand the metabolic stability and the enzymes responsible for the metabolism of deuterated dexlansoprazole.[12][13][14]

Experimental Protocol: CYP450 Reaction Phenotyping [6][15][16][17]

  • Incubation: Incubate deuterated dexlansoprazole with human liver microsomes (HLM) and a panel of recombinant human CYP enzymes (including CYP2C19 and CYP3A4).

  • Inhibitor Studies: Co-incubate deuterated dexlansoprazole with HLM in the presence of specific chemical inhibitors for major CYP isoforms.

  • Metabolite Identification: Analyze the incubation mixtures using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the metabolites formed.

  • Data Analysis: Determine the rate of metabolism and the contribution of each CYP isoform to the overall clearance of the compound.

Table 2: In Vitro Metabolism Parameters

ParameterDescription
Intrinsic Clearance (CLint) The rate of metabolism by a specific enzyme or system, independent of blood flow. A lower CLint for the deuterated compound would indicate increased metabolic stability.
Half-life (t1/2) The time taken for the concentration of the drug to reduce by half. A longer t1/2 in vitro suggests a longer duration of action in vivo.
Metabolite Profile Identification and quantification of metabolites. A change in the metabolite profile could indicate altered metabolic pathways.
Pharmacokinetic (PK) Studies[18][19][20]

Animal studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of deuterated dexlansoprazole in a living system.

Experimental Protocol: Single-Dose PK Study in Rodents

  • Dosing: Administer a single oral dose of deuterated dexlansoprazole and non-deuterated dexlansoprazole to separate groups of rats or mice.

  • Blood Sampling: Collect blood samples at predetermined time points over 24 hours.

  • Plasma Analysis: Quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.[18]

  • PK Parameter Calculation: Use non-compartmental analysis to calculate key pharmacokinetic parameters.[19]

Table 3: Key Pharmacokinetic Parameters

ParameterDescription
Cmax (Maximum Concentration) The highest concentration of the drug in the plasma.
Tmax (Time to Maximum Concentration) The time at which Cmax is reached.
AUC (Area Under the Curve) A measure of the total drug exposure over time. An increased AUC for the deuterated compound would indicate higher bioavailability or reduced clearance.
t1/2 (Half-life) The time it takes for the plasma concentration of the drug to decrease by half. A longer t1/2 would be expected for a metabolically stabilized deuterated drug.[9]
CL/F (Apparent Clearance) The rate at which the drug is removed from the body. A lower CL/F would indicate slower elimination.
Vd/F (Apparent Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Pharmacodynamic (PD) Studies[1][2][23][24][25]

These studies aim to assess the pharmacological effect of deuterated dexlansoprazole on its target, the gastric proton pump.

Experimental Protocol: Gastric Acid Secretion in a GERD Animal Model [20][21][22][23][24]

  • Model Induction: Induce gastroesophageal reflux in rats or mice through surgical or non-surgical methods.

  • Treatment: Administer deuterated dexlansoprazole or non-deuterated dexlansoprazole to the GERD animals.

  • pH Monitoring: Measure the intragastric pH continuously over a 24-hour period using a pH probe.

  • Efficacy Assessment: Compare the duration and extent of acid suppression between the two treatment groups.

Table 4: Pharmacodynamic Endpoints

ParameterDescription
Mean 24-hour Intragastric pH The average pH in the stomach over a 24-hour period. A higher mean pH indicates more effective acid suppression.
% Time with Intragastric pH > 4 The percentage of time over a 24-hour period that the stomach pH is maintained above 4, a key threshold for healing of acid-related mucosal damage.
Onset of Action The time it takes to achieve a significant increase in intragastric pH after drug administration.
Duration of Action The length of time that significant acid suppression is maintained. A longer duration of action would be a key advantage of a deuterated compound.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action, the expected impact of deuteration on metabolism, and the experimental workflow for preclinical evaluation.

G cluster_0 Gastric Lumen (Acidic) cluster_1 Parietal Cell Proton Pump (H+/K+-ATPase) Proton Pump (H+/K+-ATPase) K+ K+ Proton Pump (H+/K+-ATPase)->K+ In H+ H+ H+->Proton Pump (H+/K+-ATPase) Out Dexlansoprazole (Prodrug) Dexlansoprazole (Prodrug) Activated Dexlansoprazole Activated Dexlansoprazole Dexlansoprazole (Prodrug)->Activated Dexlansoprazole Acid Activation Activated Dexlansoprazole->Proton Pump (H+/K+-ATPase) Irreversible Inhibition

Caption: Mechanism of action of dexlansoprazole.

G cluster_0 Metabolism Dexlansoprazole Dexlansoprazole CYP2C19 CYP2C19 Dexlansoprazole->CYP2C19 C-H bond cleavage CYP3A4 CYP3A4 Dexlansoprazole->CYP3A4 C-H bond cleavage Deuterated Dexlansoprazole Deuterated Dexlansoprazole Deuterated Dexlansoprazole->CYP2C19 Slower C-D bond cleavage Deuterated Dexlansoprazole->CYP3A4 Slower C-D bond cleavage Metabolites Metabolites CYP2C19->Metabolites Reduced Metabolites Reduced Metabolites CYP2C19->Reduced Metabolites CYP3A4->Metabolites CYP3A4->Reduced Metabolites

Caption: Expected impact of deuteration on metabolism.

G Start Start Synthesis & Characterization Synthesis & Characterization Start->Synthesis & Characterization In Vitro Metabolism In Vitro Metabolism Synthesis & Characterization->In Vitro Metabolism Animal PK Studies Animal PK Studies In Vitro Metabolism->Animal PK Studies Animal PD Studies Animal PD Studies Animal PK Studies->Animal PD Studies Data Analysis Data Analysis Animal PD Studies->Data Analysis End End Data Analysis->End

Caption: Preclinical evaluation workflow.

Conclusion

The development of a deuterated version of dexlansoprazole represents a scientifically sound strategy to improve upon a well-established therapeutic agent. By leveraging the kinetic isotope effect, it is plausible that a deuterated analog could exhibit a superior pharmacokinetic profile, leading to enhanced and more consistent acid suppression. The experimental protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of such a candidate. Further research in this area is warranted to explore the full therapeutic potential of deuterated dexlansoprazole.

References

(R)-Lansoprazole-d4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for (R)-Lansoprazole-d4, a deuterated analog of the proton pump inhibitor Lansoprazole. Understanding the stability profile of this compound is critical for its accurate use in research and as an internal standard in analytical applications. The information presented herein is a synthesis of available data on Lansoprazole and its deuterated forms, intended to guide laboratory practices.

Core Stability Profile and Storage Recommendations

This compound, like its parent compound, is susceptible to degradation under certain conditions, particularly in acidic environments. Proper storage is paramount to maintain its integrity and ensure the reliability of experimental results.

Storage Conditions

Based on supplier recommendations and the known instability of Lansoprazole in solution, the following storage conditions are advised:

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C3 yearsProtect from moisture.
In Solvent -80°C6 monthsUse freshly opened, anhydrous solvents like DMSO or DMF.[1]
-20°C1 monthShorter-term storage for solutions.[1]
General Stability Characteristics

Studies on Lansoprazole reveal its degradation patterns, which are presumed to be similar for its deuterated analog. The rate of degradation in an aqueous solution is highly pH-dependent. For instance, the degradation half-life of Lansoprazole at 25°C is approximately 0.5 hours at pH 5.0, increasing to about 18 hours at pH 7.0.[2]

Forced degradation studies on Lansoprazole have shown that the compound is susceptible to degradation under acidic, basic, neutral hydrolytic, and oxidative stress conditions.[2][3] Conversely, it has been found to be relatively stable under thermal and photolytic stress.[2][3]

Quantitative Stability Data

While specific quantitative long-term stability data for this compound is not extensively published, studies on extemporaneously prepared suspensions of Lansoprazole provide valuable insights into its stability in aqueous environments at different temperatures.

FormulationStorage ConditionTime to >10% Degradation
Lansoprazole SuspensionRoom Temperature48 hours[4][5][6][7]
Lansoprazole SuspensionRefrigerated7 days[4][5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the stability of this compound, based on established protocols for Lansoprazole.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

1. Acid Hydrolysis:

  • Protocol: Dissolve this compound in a solution of 0.1 N HCl.

  • Conditions: Reflux the solution at 60°C for 8 hours.[8][9]

  • Analysis: Neutralize the solution and analyze by a stability-indicating HPLC method.

2. Base Hydrolysis:

  • Protocol: Dissolve this compound in a solution of 0.1 N NaOH.

  • Conditions: Reflux the solution at 60°C for 8 hours.[8][9]

  • Analysis: Neutralize the solution and analyze by HPLC.

3. Oxidative Degradation:

  • Protocol: Treat a solution of this compound with 30% hydrogen peroxide.

  • Conditions: Keep the solution at room temperature for a specified period.

  • Analysis: Analyze the solution directly by HPLC.

4. Thermal Degradation:

  • Protocol: Expose solid this compound to dry heat.

  • Conditions: Place the solid in an oven at a controlled temperature (e.g., 60°C) for a specified duration.[10]

  • Analysis: Dissolve the solid in a suitable solvent and analyze by HPLC.

5. Photolytic Degradation:

  • Protocol: Expose a solution or solid sample of this compound to UV light.

  • Conditions: Place the sample in a photostability chamber with a controlled light source.

  • Analysis: Analyze the sample by HPLC.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength.

Visualizing Key Pathways and Workflows

Metabolic Pathway of Lansoprazole

Lansoprazole is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C19 and CYP3A4. The R-enantiomer, (R)-Lansoprazole, is preferentially metabolized by CYP3A4.

cluster_0 Metabolism of this compound Lanso This compound Metabolite1 Lansoprazole Sulfone-d4 Lanso->Metabolite1 CYP3A4 (Major) Metabolite2 5-Hydroxy-lansoprazole-d4 Lanso->Metabolite2 CYP2C19 (Minor)

Caption: Metabolic pathway of this compound.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of a pharmaceutical compound like this compound involves several key stages, from sample preparation to data analysis.

Start Start: this compound Sample Preparation Sample Preparation (Solid or in Solution) Start->Preparation Stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Preparation->Stress Analysis Analysis by Stability-Indicating HPLC Stress->Analysis Data Data Acquisition and Processing Analysis->Data Evaluation Evaluation of Degradation (Quantify Impurities, Determine Degradation Rate) Data->Evaluation End End: Stability Profile Established Evaluation->End

Caption: Workflow for stability testing of this compound.

Conclusion

The stability of this compound is a critical factor for its effective use in scientific research. While it is stable as a solid under recommended cold storage, it demonstrates significant instability in solution, particularly under acidic conditions. Researchers and drug development professionals should adhere to the storage and handling guidelines outlined in this document to ensure the integrity of the compound and the validity of their results. The provided experimental protocols offer a framework for conducting in-house stability assessments.

References

Commercial Sources and Analytical Applications of (R)-Lansoprazole-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources of (R)-Lansoprazole-d4, a deuterated internal standard crucial for the accurate quantification of (R)-Lansoprazole (Dexlansoprazole) in various biological matrices. This document is intended for researchers, scientists, and drug development professionals who require reliable sources of this stable isotope-labeled compound and detailed methodologies for its application in bioanalytical assays.

Commercial Supplier Overview

This compound is available from a select number of specialized chemical suppliers. The following table summarizes the key quantitative data for the commercially available this compound and its racemic counterpart, Lansoprazole-d4. It is important to note that while some suppliers explicitly list the (R)-enantiomer, others may offer the racemic mixture. Researchers should carefully verify the product specifications with the supplier to ensure it meets their specific analytical needs.

SupplierProduct NameCatalog NumberPurityIsotopic Purity/EnrichmentAvailable Quantities
MedChemExpress This compoundHY-13662BSIn-stock, Certificate of Analysis availableNot explicitly stated on product page1 mg, 5 mg, 10 mg, 50 mg
Lansoprazole-d4HY-13662SIn-stock, Certificate of Analysis availableNot explicitly stated on product page1 mg, 5 mg, 10 mg, 50 mg
Simson Pharma Dexlansoprazole-D4L020016Certificate of Analysis availableNot explicitly stated on product pageIn-stock
Lansoprazole-D4L020015Certificate of Analysis availableNot explicitly stated on product pageIn-stock
ESS Chem Co. Lansoprazole-D4ESS025998.8% (HPLC)99% atom D10 mg, 25 mg, 50 mg, 100 mg
Veeprho This compoundDVE00723Certificate of Analysis availableNot explicitly stated on product pageEnquire for details
Axios Research This compoundAR-L01149Certificate of Analysis availableNot explicitly stated on product pageEnquire for details

Note: Pricing information is subject to change and should be obtained directly from the suppliers. "Certificate of Analysis available" indicates that detailed purity and characterization data can be requested from the vendor.

Experimental Protocol: Quantification of (R)-Lansoprazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative experimental protocol synthesized from established bioanalytical methods for lansoprazole and dexlansoprazole. This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for drug quantification in complex biological matrices.

1. Materials and Reagents:

  • (R)-Lansoprazole reference standard

  • This compound internal standard (IS)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-Lansoprazole and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the (R)-Lansoprazole stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient program to achieve separation of the analyte and IS from matrix components. For example:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20-80% B

      • 2.5-3.0 min: 80% B

      • 3.0-3.1 min: 80-20% B

      • 3.1-4.0 min: 20% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • (R)-Lansoprazole: Precursor ion (Q1) m/z 370.1 → Product ion (Q3) m/z 252.1

      • This compound: Precursor ion (Q1) m/z 374.1 → Product ion (Q3) m/z 256.1

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of (R)-Lansoprazole to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

  • Quantify the concentration of (R)-Lansoprazole in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for the bioanalytical method described above.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add this compound (IS) plasma->is_addition ppt Protein Precipitation (Acetonitrile) is_addition->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifugation vortex1->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporation Evaporation (N2) supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation (C18) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve Generation ratio->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Bioanalytical workflow for (R)-Lansoprazole quantification.

logical_relationship cluster_analyte Analyte of Interest cluster_is Internal Standard cluster_process Analytical Process cluster_outcome Result analyte (R)-Lansoprazole extraction Co-extraction analyte->extraction is This compound is->extraction lc_separation Co-elution (Chromatography) extraction->lc_separation ms_detection Differential Detection (Mass Spectrometry) lc_separation->ms_detection quantification Accurate Quantification ms_detection->quantification Correction for variability

Technical Guide: Isotopic Labeling of (R)-Lansoprazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of (R)-Lansoprazole-d4, a deuterated analog of the proton pump inhibitor Dexlansoprazole. This document details the precise location of the deuterium labels, outlines a plausible synthetic methodology, presents typical analytical data, and illustrates the key chemical structures and synthetic workflow.

Introduction

(R)-Lansoprazole, the dextrorotatory enantiomer of Lansoprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The deuterated version, this compound, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based assays. The incorporation of stable isotopes provides a distinct mass shift without significantly altering the physicochemical properties of the molecule.

Position of Isotopic Labeling

The four deuterium atoms in this compound are located on the benzimidazole ring at positions 4, 5, 6, and 7. This specific labeling pattern is confirmed by its IUPAC name: (R)-2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole-4,5,6,7-d4[1][2]. The molecular formula is C₁₆H₁₀D₄F₃N₃O₂S[1].

The following diagram illustrates the molecular structure of (R)-Lansoprazole with the deuterium labeling positions clearly marked.

Synthesis_Workflow start 2-Mercaptobenzimidazole step1 Deuteration (H/D Exchange) start->step1 intermediate1 2-Mercaptobenzimidazole-d4 step1->intermediate1 step2 Coupling with Pyridine Derivative intermediate1->step2 intermediate2 Lansoprazole Sulfide-d4 step2->intermediate2 step3 Asymmetric Oxidation intermediate2->step3 end This compound step3->end Analytical_Workflow sample This compound Sample hplc Purity Analysis (HPLC) sample->hplc chiral_hplc Enantiomeric Purity (Chiral HPLC) sample->chiral_hplc ms Isotopic Enrichment (Mass Spectrometry) sample->ms nmr Structural Confirmation (NMR) sample->nmr data_analysis Data Analysis and Reporting hplc->data_analysis chiral_hplc->data_analysis ms->data_analysis nmr->data_analysis final_report Certificate of Analysis data_analysis->final_report

References

Methodological & Application

Application Note: High-Throughput Analysis of Lansoprazole Enantiomers in Human Plasma Using (R)-Lansoprazole-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and enantioselective quantification of lansoprazole enantiomers in human plasma. The use of a deuterated internal standard, (R)-Lansoprazole-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol outlines a straightforward sample preparation procedure, efficient chiral chromatographic separation, and optimized mass spectrometric detection.

Introduction

Lansoprazole is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders. It is a racemic mixture of two enantiomers, (R)-lansoprazole (dexlansoprazole) and (S)-lansoprazole.[1][2] The enantiomers can exhibit different pharmacokinetic and pharmacodynamic profiles, making their separate quantification crucial in clinical and research settings.[1][2][3] LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and throughput.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability in sample preparation and matrix effects, thereby ensuring reliable quantification.[5][6] This document provides a comprehensive protocol for the enantioselective analysis of lansoprazole in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • (R)-Lansoprazole and (S)-Lansoprazole reference standards

  • This compound (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium acetate

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • Liquid Chromatograph: Shimadzu, Waters, or equivalent

  • Mass Spectrometer: API 3000, Sciex, or equivalent triple quadrupole mass spectrometer

  • Chiral Column: Chiralpak ID or equivalent

Standard Solutions

Stock solutions of (R)-lansoprazole, (S)-lansoprazole, and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation

A solid-phase extraction (SPE) method was employed for the extraction of lansoprazole enantiomers and the internal standard from human plasma.[7][8]

  • To 200 µL of plasma, add 25 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Method

Liquid Chromatography
  • Column: Chiralpak ID (250 x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: Acetonitrile and 2 mM ammonium acetate solution (80:20 v/v)[7][8]

  • Flow Rate: 0.6 mL/min[1][2]

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • (R)- and (S)-Lansoprazole: m/z 370.2 → 252.1[8]

    • This compound: m/z 374.2 → 256.1 (projected)

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation.

Linearity

The calibration curves were linear over the concentration range of 1.00 to 500.0 ng/mL for both enantiomers.[1][2] The correlation coefficient (r²) was consistently greater than 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in the table below.

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% bias)Inter-day Accuracy (% bias)
(R)-Lansoprazole LLOQ1.00≤ 15.0≤ 15.0± 20.0± 20.0
LQC3.00≤ 15.0≤ 15.0± 15.0± 15.0
MQC100.0≤ 15.0≤ 15.0± 15.0± 15.0
HQC400.0≤ 15.0≤ 15.0± 15.0± 15.0
(S)-Lansoprazole LLOQ1.00≤ 15.0≤ 15.0± 20.0± 20.0
LQC3.00≤ 15.0≤ 15.0± 15.0± 15.0
MQC100.0≤ 15.0≤ 15.0± 15.0± 15.0
HQC400.0≤ 15.0≤ 15.0± 15.0± 15.0
Recovery

The extraction recovery of the lansoprazole enantiomers and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards. The overall average recovery was found to be in the range of 92.10-99.11%.[7][8]

Matrix Effect

The matrix effect was evaluated by comparing the peak areas of the analytes in post-extraction spiked plasma samples with those of neat standard solutions. No significant matrix effect was observed. The use of a deuterated internal standard co-eluting with the analytes effectively compensates for any potential matrix-induced ion suppression or enhancement.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µL) add_is Add this compound (25 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe wash Wash (1 mL Water) spe->wash elute Elute (1 mL Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute (200 µL Mobile Phase) evaporate->reconstitute injection Inject (10 µL) reconstitute->injection chiral_sep Chiral Separation (Chiralpak ID) injection->chiral_sep ms_detection Mass Spectrometry (ESI+, MRM) chiral_sep->ms_detection quantification Quantification (Peak Area Ratios) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of lansoprazole enantiomers.

Conclusion

This application note describes a validated, sensitive, and selective LC-MS/MS method for the enantioselective determination of lansoprazole in human plasma. The use of this compound as an internal standard ensures the reliability of the results. The method is suitable for high-throughput analysis in clinical and research laboratories.

References

Bioanalytical Method for the Quantification of Lansoprazole in Human Plasma Using (R)-Lansoprazole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a robust and sensitive bioanalytical method for the quantitative determination of lansoprazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes (R)-Lansoprazole-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision.[1] The sample preparation involves a straightforward solid-phase extraction (SPE) procedure, providing clean extracts and minimizing matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of lansoprazole.

Introduction

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[2] It is widely prescribed for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3] Accurate measurement of lansoprazole concentrations in biological matrices is crucial for pharmacokinetic and bioavailability assessments. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and instrument response.[1]

Experimental

Materials and Reagents

  • Lansoprazole reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2EDTA)

LC-MS/MS Instrumentation

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for the analysis.

Chromatographic Conditions
ParameterValue
Column C18 reversed-phase, 50 x 4.6 mm, 5 µm
Mobile Phase A 2 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 20% B to 80% B over 2.5 minutes
Injection Volume 10 µL
Column Temperature 40 °C
Run Time 5.0 minutes
Mass Spectrometric Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Monitored Transitions Lansoprazole: m/z 370.2 -> 252.1
This compound: m/z 374.2 -> 256.1
Collision Gas Argon
Dwell Time 200 ms

Sample Preparation Protocol

A solid-phase extraction (SPE) method was employed for the extraction of lansoprazole and the internal standard from human plasma.

  • Plasma Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Sample Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (500 ng/mL in methanol) to each plasma sample, except for the blank.

  • Vortexing: Vortex the samples for 10 seconds.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (20% acetonitrile in 2 mM ammonium acetate).

  • Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Method Validation Summary

The method was validated according to regulatory guidelines, and the key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 4.50 - 2800.00 ng/mL[4]
Correlation Coefficient (r²) > 0.999[4]
Lower Limit of Quantification (LLOQ) 4.50 ng/mL[4]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery 92.10 - 99.11%[4]
Matrix Effect Minimal
Stability (Freeze-thaw, Bench-top) Stable[5]

Signaling Pathway and Experimental Workflow

Lansoprazole Mechanism of Action

Lansoprazole, a proton pump inhibitor, acts by irreversibly blocking the H+/K+ ATPase enzyme system, which is the final step in the gastric acid secretion pathway within parietal cells.[2][6] This effectively reduces the production of stomach acid.[3] Additionally, lansoprazole has been shown to induce the expression of heme oxygenase-1 (HO-1), an antioxidant enzyme, through a pathway that is independent of its acid suppression effects.[7]

Lansoprazole_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_ho1_pathway Heme Oxygenase-1 Induction Lansoprazole Lansoprazole (Prodrug) Active_Lansoprazole Active Sulfenamide Lansoprazole->Active_Lansoprazole Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Active_Lansoprazole->Proton_Pump Covalent Inhibition H_ion H+ (Acid) Proton_Pump->H_ion Secretion Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen K_ion K+ K_ion->Proton_Pump Uptake Lansoprazole_HO1 Lansoprazole PI3K PI3K Pathway Lansoprazole_HO1->PI3K Nrf2 Nrf2 PI3K->Nrf2 HO1 Heme Oxygenase-1 (HO-1) Nrf2->HO1 Upregulation Antioxidant_Effect Antioxidant & Anti-inflammatory Effects HO1->Antioxidant_Effect

Caption: Lansoprazole's dual mechanism of action.

Bioanalytical Workflow

The following diagram illustrates the key steps involved in the bioanalytical method for the quantification of lansoprazole in human plasma.

Bioanalytical_Workflow Start Start: Plasma Sample Collection Sample_Prep Sample Preparation Start->Sample_Prep SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE Internal Standard Spiking LC_Separation LC Separation (C18 Column) SPE->LC_Separation Reconstituted Extract MS_Detection MS/MS Detection (Negative ESI) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Peak Area Ratios End End: Report Generation Data_Analysis->End

Caption: Workflow for lansoprazole bioanalysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of lansoprazole in human plasma. The use of this compound as an internal standard ensures the accuracy and robustness of the assay. This method is well-suited for high-throughput analysis in a regulated bioanalytical laboratory setting and can be effectively applied to pharmacokinetic and clinical studies.

References

Application Note: Quantification of Dexlansoprazole in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dexlansoprazole in human urine. The method utilizes (R)-Lansoprazole-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple dilution and protein precipitation step is employed for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic and metabolism studies of dexlansoprazole.

Introduction

Dexlansoprazole, the R-enantiomer of lansoprazole, is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and erosive esophagitis.[1][2] Monitoring its excretion in urine is crucial for understanding its pharmacokinetics and metabolism. While unchanged dexlansoprazole is not significantly excreted in urine, its metabolites are.[1][3] However, sensitive analytical methods are required to detect and quantify any potential trace amounts of the parent drug. This application note details a robust LC-MS/MS method for this purpose, employing this compound as an ideal internal standard due to its similar chemical properties and chromatographic behavior.[4]

Experimental

Materials and Reagents
  • Dexlansoprazole reference standard

  • This compound internal standard (IS)[4]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human urine (drug-free)

Instrumentation
  • Liquid Chromatograph (LC) system

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient As required for optimal separation
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Dexlansoprazole: m/z 370.1 → 252.0[5][6]; this compound: m/z 374.1 → 252.0[5][6]
Collision Energy Optimized for each transition
Dwell Time 100 ms

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of dexlansoprazole and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the dexlansoprazole stock solution with 50:50 methanol:water to create calibration standards.

  • Spiked Urine Samples: Spike drug-free human urine with the working standard solutions to prepare calibration curve (CC) and quality control (QC) samples at various concentrations.

Sample Preparation from Urine
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of urine sample, add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

The developed method demonstrated excellent performance for the quantification of dexlansoprazole in human urine.

Linearity

The method was linear over a concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low 5< 10%< 10%± 15%± 15%
Medium 50< 10%< 10%± 15%± 15%
High 800< 10%< 10%± 15%± 15%
Recovery

The extraction recovery of dexlansoprazole from human urine was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The recovery was consistent across the different QC levels.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low 5> 85%
Medium 50> 85%
High 800> 85%

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of dexlansoprazole in human urine. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple sample preparation procedure and rapid analysis time make this method suitable for high-throughput analysis in clinical and research settings.

Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis urine Urine Sample (100 µL) is_addition Add this compound (IS) urine->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection separation Chromatographic Separation (C18 Column) lc_injection->separation ms_detection MS/MS Detection (ESI+) separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for dexlansoprazole quantification in urine.

G center Method Validation linearity Linearity (r² > 0.99) center->linearity accuracy Accuracy (±15%) center->accuracy precision Precision (<15% CV) center->precision recovery Recovery (>85%) center->recovery specificity Specificity center->specificity lod Limit of Detection center->lod loq Limit of Quantification center->loq

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for the Use of (R)-Lansoprazole-d4 in Pharmacokinetic Studies of Lansoprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole is a widely prescribed proton pump inhibitor (PPI) used for the treatment of acid-related gastrointestinal disorders. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Stable isotope-labeled internal standards are essential for accurate bioanalysis by mass spectrometry. (R)-Lansoprazole-d4, a deuterated analog of the R-enantiomer of lansoprazole, serves as an ideal internal standard for the quantitative analysis of lansoprazole in biological matrices during pharmacokinetic studies. Its use minimizes variability in sample preparation and instrument response, leading to more precise and reliable data.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in such studies.

Rationale for Use

This compound is the ideal internal standard for pharmacokinetic studies of lansoprazole for several key reasons:

  • Co-elution with Analyte: Its chromatographic behavior is nearly identical to that of unlabeled lansoprazole, ensuring co-elution and simultaneous analysis.

  • Similar Extraction Recovery: The physical and chemical properties of this compound closely mimic those of lansoprazole, resulting in comparable extraction efficiency from biological samples.

  • Distinct Mass-to-Charge Ratio (m/z): The deuterium labeling provides a distinct mass difference, allowing for separate detection by the mass spectrometer without interfering with the quantification of the parent drug.

  • Reduced Matrix Effects: As a co-eluting internal standard, it helps to compensate for matrix effects, which are a common source of variability in bioanalytical methods.

Data Presentation

The following tables summarize typical pharmacokinetic parameters of lansoprazole from studies in healthy human volunteers. These values can serve as a reference for researchers conducting similar studies.

Table 1: Pharmacokinetic Parameters of Lansoprazole (30 mg Oral Dose) in Healthy Volunteers

ParameterMean ValueStandard Deviation (SD)
Cmax (ng/mL) 1047344
Tmax (hours) 2.00.7
AUC0-24 (ng·h/mL) 33881484
AUC0-∞ (ng·h/mL) 34961693
t1/2 (hours) 2.241.43

Data compiled from a study in healthy Chinese male volunteers.

Table 2: Pharmacokinetic Parameters of Lansoprazole Metabolites (Following a 30 mg Oral Dose of Lansoprazole) in Healthy Volunteers

MetaboliteCmax (ng/mL)Tmax (hours)AUC0-24 (ng·h/mL)t1/2 (hours)
5-Hydroxy Lansoprazole 111.2 (± 41.8)2.1 (± 0.8)317.0 (± 81.2)2.31 (± 1.18)
Lansoprazole Sulfone 66.6 (± 52.9)1.9 (± 0.8)231.9 (± 241.7)2.52 (± 1.54)

Values are presented as Mean (± SD).

Experimental Protocols

In-Life Phase: Pharmacokinetic Study Design

A typical pharmacokinetic study design involves the oral administration of a single 30 mg dose of lansoprazole to healthy volunteers.

Protocol:

  • Subject Recruitment: Recruit a cohort of healthy adult volunteers.

  • Informed Consent: Obtain written informed consent from all participants.

  • Fasting: Subjects should fast overnight for at least 10 hours before drug administration.

  • Drug Administration: Administer a single 30 mg oral capsule of lansoprazole with 240 mL of water.

  • Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

G cluster_study_design Pharmacokinetic Study Workflow Subject Recruitment Subject Recruitment Informed Consent Informed Consent Subject Recruitment->Informed Consent Fasting Fasting Informed Consent->Fasting Drug Administration Drug Administration Fasting->Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Sample Storage Sample Storage Plasma Preparation->Sample Storage

Pharmacokinetic Study Workflow
Bioanalytical Method: Quantification of Lansoprazole in Human Plasma using LC-MS/MS

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of lansoprazole in human plasma using this compound as the internal standard.

Materials and Reagents:

  • Lansoprazole reference standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (blank)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Protocol:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of lansoprazole in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a series of working standard solutions of lansoprazole by serial dilution of the stock solution with 50% methanol.

    • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50% methanol.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 20 µL of the internal standard working solution (100 ng/mL this compound).

    • Vortex for 10 seconds.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient Elution:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-10% B

      • 3.1-4.0 min: 10% B

    • MS/MS Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Lansoprazole: m/z 370.1 → 252.1

        • This compound: m/z 374.1 → 256.1

  • Data Analysis:

    • Quantify the concentration of lansoprazole in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

G cluster_bioanalysis Bioanalytical Workflow Plasma Sample Plasma Sample Add Internal Standard\n(this compound) Add Internal Standard (this compound) Plasma Sample->Add Internal Standard\n(this compound) Protein Precipitation\n(Acetonitrile) Protein Precipitation (Acetonitrile) Add Internal Standard\n(this compound)->Protein Precipitation\n(Acetonitrile) Centrifugation Centrifugation Protein Precipitation\n(Acetonitrile)->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Bioanalytical Sample Preparation Workflow

Metabolic Pathway of Lansoprazole

Lansoprazole is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically by CYP2C19 and CYP3A4. The major metabolites are 5-hydroxylansoprazole and lansoprazole sulfone. Understanding this pathway is crucial for interpreting pharmacokinetic data, especially in relation to genetic polymorphisms of CYP2C19 which can affect drug clearance.

G Lansoprazole Lansoprazole Metabolite1 5-Hydroxylansoprazole Lansoprazole->Metabolite1 CYP2C19 Metabolite2 Lansoprazole Sulfone Lansoprazole->Metabolite2 CYP3A4

Simplified Metabolic Pathway of Lansoprazole

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of lansoprazole in biological matrices for pharmacokinetic studies. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals, enabling the generation of high-quality data essential for the successful development and clinical application of lansoprazole.

References

Application Note: High-Throughput Quantification of (R)-Lansoprazole-d4 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the LC-MS/MS Analysis of (R)-Lansoprazole-d4

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalytical method development.

Introduction

Lansoprazole is a proton pump inhibitor that suppresses gastric acid production.[1][2] In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification of the parent drug in biological matrices. This application note details a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound, which can be adapted for the quantification of Lansoprazole in human plasma. The method utilizes a simple protein precipitation step for sample preparation, ensuring rapid sample turnaround for high-throughput analysis.

Methodology

The analytical method involves a straightforward protein precipitation extraction of this compound and an internal standard (if different, e.g., a non-deuterated analog like Omeprazole or Pantoprazole) from human plasma, followed by separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer.[1][3][4]

Experimental Workflow

The overall experimental process from sample receipt to data analysis is outlined below.

Caption: A flowchart illustrating the major steps in the bioanalytical workflow.

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS analysis. These parameters are compiled from various validated methods for Lansoprazole and are directly applicable for its deuterated analog, this compound.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValueReference
Column Zorbax SB-C18 (3.0 x 150 mm, 3.5 µm) or equivalent[3]
Thermo Hypurity Advance (50 x 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase A 2 mM Ammonium Acetate in Water[1]
Mobile Phase B Acetonitrile[1]
Composition Isocratic: Acetonitrile and 2 mM Ammonium Acetate (80:20 v/v)[1]
Isocratic: Methanol and Water with 5 mM Ammonium Formate (70:30 v/v)[3]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 40 °C[1]
Run Time ~5 minutes[4]

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterValueReference
Instrument Triple Quadrupole Mass Spectrometer (e.g., API 3000)[1]
Ionization Mode Negative Electrospray Ionization (ESI-) or Positive (ESI+)[1][3][4][5]
Scan Type Multiple Reaction Monitoring (MRM)[3][4]
Precursor Ion (Q1) for Lansoprazole m/z 370.2[1]
Precursor Ion (Q1) for this compound m/z 374.2 (projected)
Product Ion (Q3) for Lansoprazole m/z 252.1[1]
Product Ion (Q3) for this compound m/z 252.1 (projected)
Source Temperature 500 °C[1]
Curtain Gas (CUR) 40 units[1]
Collision Gas (CAD) Nitrogen[1]
IonSpray Voltage (IS) Dependent on polarity (e.g., -4500 V for negative mode)
Dwell Time 300 ms[1]

Note: The m/z values for this compound are projected based on the addition of four deuterium atoms to the parent molecule. The product ion is expected to be the same as the non-deuterated form, assuming the deuterium labels are not on the fragmented moiety.

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Omeprazole or Pantoprazole

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Ammonium Acetate/Formate

  • Formic Acid (for pH adjustment if needed)

  • Ultrapure Water

  • Control Human Plasma (K2-EDTA)

2. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh the reference standard of this compound and dissolve in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create working solutions for calibration curve standards and quality control (QC) samples.[4]

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., Omeprazole) in the same diluent at a fixed concentration (e.g., 1 µg/mL).

3. Sample Preparation: Protein Precipitation

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of human plasma into the appropriately labeled tubes.

  • Add the required volume of working standard or QC solution to the plasma. For unknown samples, add an equivalent volume of diluent.

  • Add 10 µL of the IS working solution to all tubes (except blanks).

  • To precipitate plasma proteins, add 300 µL of cold acetonitrile to each tube.[3][6]

  • Vortex mix each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (~250 µL) to a clean 96-well plate or autosampler vials.

  • Inject the prepared sample into the LC-MS/MS system.

4. LC-MS/MS System Operation and Data Acquisition

  • Equilibrate the LC system with the mobile phase until a stable baseline is achieved.

  • Set up the mass spectrometer with the parameters outlined in Table 2. Optimize source parameters and collision energies for this compound and the chosen IS by infusing a standard solution directly into the mass spectrometer.

  • Create an acquisition method that includes the MRM transitions for both this compound and the IS.

  • Create a sequence table with the sample list, including blanks, calibration standards, QCs, and unknown samples.

  • Initiate the sequence run.

5. Data Analysis

  • Process the acquired data using the instrument's software.

  • Integrate the chromatographic peaks for this compound and the IS.

  • Calculate the peak area ratio of the analyte to the IS.

  • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

References

Application Note: High-Recovery Solid-Phase Extraction of (R)-Lansoprazole-d4 from Human Plasma for Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantitative analysis of (R)-Lansoprazole-d4 in human plasma. This compound is a deuterated internal standard crucial for the accurate bioanalysis of its parent compound, Lansoprazole, a widely used proton pump inhibitor. The described method employs reversed-phase SPE for efficient sample cleanup and concentration, leading to high recovery and minimal matrix effects. This protocol is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Lansoprazole is a proton pump inhibitor that suppresses gastric acid secretion by inhibiting the (H+, K+)-ATPase enzyme system in gastric parietal cells.[1] Accurate quantification of Lansoprazole and its metabolites in biological matrices is essential for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for analyte loss during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

Solid-phase extraction is a widely adopted technique for sample preparation in bioanalysis due to its numerous advantages over traditional liquid-liquid extraction.[2] These benefits include higher analyte recovery, reduced solvent consumption, and the potential for automation.[2] This application note provides a detailed SPE protocol specifically tailored for the extraction of this compound from human plasma, based on established methods for Lansoprazole analysis.[1][3]

Experimental Protocol

This protocol is designed for the extraction of this compound from human plasma samples prior to LC-MS/MS analysis.

Materials and Reagents:

  • This compound standard

  • Human plasma (K2-EDTA)

  • SPE cartridges (e.g., Oasis HLB, Varian Bond Elute Plexa, or LiChrolut RP-18)[1][4]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or HPLC grade)

  • Ammonium acetate

  • Sodium Dihydrogen Orthophosphate

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Sample Preparation:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Spike the plasma samples with the this compound internal standard solution to achieve the desired final concentration.

Solid-Phase Extraction Procedure:

The following is a generalized SPE protocol that can be adapted based on the specific SPE cartridge and laboratory conditions.

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of Methanol followed by 1 mL of Milli-Q water.[1] Ensure the cartridge does not dry out between steps.

  • Sample Loading:

    • To 250 µL of the plasma sample, add 500 µL of 10mM Sodium Dihydrogen Orthophosphate and vortex.[1]

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of Milli-Q water to remove polar interferences.[1]

    • Perform a second wash with 1 mL of 5% (v/v) Methanol in water to remove less polar interferences.[1]

  • Drying:

    • Dry the cartridge under a stream of nitrogen or by applying a vacuum for 5-10 minutes to remove any residual solvent.

  • Elution:

    • Elute the analyte and internal standard from the cartridge by passing 2 mL (in two 1 mL aliquots) of Methanol into a clean collection tube.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 500 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and 2 mM ammonium acetate (80:20 v/v)).[1]

    • Vortex the reconstituted sample to ensure complete dissolution and transfer to an autosampler vial for analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the SPE of Lansoprazole from human plasma, which is expected to be comparable for this compound.

Table 1: Recovery Data

AnalyteSPE CartridgeMean Recovery (%)Reference
LansoprazoleOasis HLB>94.1[3]
LansoprazoleVarian Bond Elute Plexa92.10 - 99.11[1]

Table 2: Method Validation Parameters

ParameterTypical RangeReference
Linearity Range4.50 - 2800.00 ng/mL[1]
Correlation Coefficient (r²)>0.999[1][3]
Lower Limit of Quantification (LOQ)5 - 10 ng/mL[3]
Inter-day Precision (CV%)<8.0[3]
Intra-day Precision (CV%)<8.0[3]
Accuracywithin 8.4%[3]

Visualizations

Experimental Workflow

G lansoprazole Lansoprazole metabolite1 5-hydroxy-lansoprazole lansoprazole->metabolite1 Hydroxylation metabolite2 Lansoprazole sulfone lansoprazole->metabolite2 Sulfoxidation cyp2c19 CYP2C19 cyp2c19->metabolite1 cyp3a4 CYP3A4 cyp3a4->metabolite1 cyp3a4->metabolite2

References

Application of (R)-Lansoprazole-d4 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Lansoprazole, the active enantiomer of the proton pump inhibitor lansoprazole, is primarily metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and to a lesser extent, CYP3A4.[1][2] This metabolic pathway makes it a valuable tool in the investigation of drug-drug interactions (DDIs). The deuterated form, (R)-Lansoprazole-d4, serves as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based assays. Its use is critical for accurate quantification in complex biological matrices during in vitro and in vivo DDI studies. These studies are essential to predict and understand how co-administered drugs may alter the pharmacokinetics and efficacy of (R)-Lansoprazole or how (R)-Lansoprazole may affect other drugs.

Key Applications

The primary application of this compound in DDI studies is as an internal standard for the quantification of (R)-Lansoprazole and its metabolites. This is crucial in several types of studies:

  • CYP2C19 Inhibition Studies: To determine if a new chemical entity (NCE) inhibits the metabolism of (R)-Lansoprazole, a known CYP2C19 substrate.

  • CYP Induction Studies: To assess if an NCE induces the expression of CYP enzymes responsible for (R)-Lansoprazole metabolism.

  • Phenotyping Studies: To characterize the metabolic phenotype of individuals based on their ability to metabolize (R)-Lansoprazole, which is influenced by CYP2C19 genetic polymorphisms.[3][4][5][6]

  • Bioequivalence Studies: To compare the pharmacokinetic profiles of different formulations of (R)-Lansoprazole.

Data Presentation: Quantitative Inhibition of Cytochrome P450 Enzymes by Lansoprazole

The following tables summarize the inhibitory potential of lansoprazole against various human CYP isoforms. This data is critical for designing and interpreting DDI studies.

Table 1: IC50 Values for Lansoprazole Inhibition of Human CYP Isoforms

CYP IsoformTest SystemProbe SubstrateIC50 (µM)Reference
CYP2C19Human Liver MicrosomesS-mephenytoin0.73[7]
CYP2C19Human Liver Microsomes-1.2[8][9]
CYP1A2Human Liver Microsomes-~8[7]
CYP2C8Human Liver Microsomes->40[7]
CYP2C9Human Liver Microsomes->40[7]
CYP2D6Human Liver Microsomes->40[7]
CYP3A4Human Liver Microsomes->40[7]

Table 2: Ki Values for Lansoprazole Inhibition of Human CYP Isoforms

CYP IsoformInhibition TypeProbe SubstrateKi (µM)Reference
CYP2C19CompetitiveS-mephenytoin3.2[10]
CYP2C9CompetitiveTolbutamide52.1[10]
CYP2D6-Dextromethorphan44.7[10]
CYP3ANoncompetitiveDextromethorphan170.4[10]

Experimental Protocols

Protocol 1: In Vitro CYP2C19 Inhibition Assay using Human Liver Microsomes

This protocol outlines the use of (R)-Lansoprazole as a substrate to evaluate the inhibitory potential of a test compound on CYP2C19 activity. This compound is used as an internal standard for LC-MS/MS analysis.

Materials:

  • (R)-Lansoprazole

  • This compound

  • Test Compound (potential inhibitor)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • 96-well plates

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of (R)-Lansoprazole, the test compound, and this compound in a suitable organic solvent (e.g., DMSO or Methanol).

    • Prepare a working solution of HLM in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM solution, potassium phosphate buffer, and the test compound at various concentrations.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding (R)-Lansoprazole (at a concentration near its Km for CYP2C19, if known) and the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding ice-cold acetonitrile containing this compound as the internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of 5-hydroxy-lansoprazole, the primary metabolite of lansoprazole formed by CYP2C19.[1]

    • Monitor the parent compound, (R)-Lansoprazole, and the internal standard, this compound.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence of different concentrations of the test compound.

    • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Bioanalytical Method for Quantification of (R)-Lansoprazole in Human Plasma

This protocol describes a validated LC-MS/MS method for the determination of (R)-Lansoprazole in human plasma, using this compound as an internal standard, applicable to pharmacokinetic DDI studies.

Materials:

  • Human Plasma Samples

  • (R)-Lansoprazole (for calibration standards and quality controls)

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid

  • Water (LC-MS grade)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of (R)-Lansoprazole and this compound in methanol.

    • Prepare calibration standards and QCs by spiking blank human plasma with known concentrations of (R)-Lansoprazole.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing a fixed concentration of this compound.

    • Vortex mix for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube or well plate and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • LC System: A suitable UHPLC or HPLC system.

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for (R)-Lansoprazole and this compound.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines (e.g., FDA, EMA).

Visualizations

Lansoprazole_Metabolism Lansoprazole (R)-Lansoprazole Metabolite1 5-hydroxy-lansoprazole Lansoprazole->Metabolite1 CYP2C19 Metabolite2 Lansoprazole Sulfone Lansoprazole->Metabolite2 CYP3A4

Caption: Metabolic pathway of (R)-Lansoprazole.

DDI_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Results Plasma Plasma Sample + This compound (IS) Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Acquisition LCMS->Data Quantification Quantification of (R)-Lansoprazole Data->Quantification PK Pharmacokinetic Analysis Quantification->PK DDI DDI Assessment PK->DDI

Caption: Bioanalytical workflow for a DDI study.

References

Application Notes and Protocols for In Vitro Metabolism Studies Using (R)-Lansoprazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Lansoprazole, the active enantiomer of lansoprazole, is a widely used proton pump inhibitor for the treatment of acid-related disorders. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall efficacy and safety. In vitro metabolism studies are indispensable tools in drug development for characterizing the metabolic pathways and enzymes involved in the biotransformation of a drug candidate. This document provides detailed application notes and experimental protocols for conducting in vitro metabolism studies of (R)-Lansoprazole-d4 using human liver microsomes. The use of a deuterated internal standard, this compound, is highlighted for robust and accurate quantification of the parent drug and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Lansoprazole is a racemic mixture of R-lansoprazole and S-lansoprazole.[1] It is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4.[2][3][4][5] CYP2C19 is the primary enzyme responsible for the 5-hydroxylation of lansoprazole, while CYP3A4 is mainly involved in its sulfoxidation.[3][4][5][6] The metabolism of lansoprazole is stereoselective, with (R)-lansoprazole showing a preference for the CYP3A4-mediated sulfoxidation pathway.[1]

Data Presentation

The following tables summarize key quantitative data related to the in vitro metabolism of (R)-lansoprazole.

Table 1: Michaelis-Menten Kinetic Parameters for the Metabolism of Lansoprazole Enantiomers in Human Liver Microsomes

EnantiomerMetabolic PathwayCYP IsozymeKm (μM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Clint, Vmax/Km) (μL/min/mg protein)Reference
(R)-(+)-Lansoprazole5-HydroxylationCYP2C1913.1--[6]
(S)-(-)-Lansoprazole5-HydroxylationCYP2C192.3--[6]
(R)-(+)-LansoprazoleSulfoxidationCYP3A4--0.006[7]
(S)-(-)-LansoprazoleSulfoxidationCYP3A4--0.023[7]

Note: Vmax values were not explicitly provided in the cited abstract for direct comparison.

Table 2: Intrinsic Clearance (Clint) for the Formation of Metabolites from Lansoprazole Enantiomers by Recombinant Human CYP Enzymes

EnantiomerMetabolic PathwayCYP IsozymeClint (μL/min/nmol P450)Reference
(R)-(+)-Lansoprazole5-HydroxylationCYP2C19143.3[6]
(S)-(-)-Lansoprazole5-HydroxylationCYP2C19179.6[6]
(R)-(+)-LansoprazoleSulfoxidationCYP3A410.8[6]
(S)-(-)-LansoprazoleSulfoxidationCYP3A476.5[6]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes

Objective: To determine the metabolic stability and identify the major metabolites of this compound in human liver microsomes.

Materials:

  • (R)-Lansoprazole

  • This compound (for use as an internal standard in the analytical phase)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl2)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid

  • Purified water

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of (R)-Lansoprazole in DMSO.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the incubation buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation:

    • In a 96-well plate, pre-warm the required volume of pooled human liver microsomes (final concentration 0.5 mg/mL) and incubation buffer at 37°C for 5 minutes.

    • Add (R)-Lansoprazole to the wells to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is 200 µL.

    • Incubate the plate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • For the 0-minute time point, the quenching solution should be added before the NADPH regenerating system.

  • Reaction Quenching:

    • At each time point, terminate the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing the internal standard, this compound (final concentration 100 ng/mL).

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of (R)-Lansoprazole and its Metabolites

Objective: To quantify the remaining (R)-Lansoprazole and the formation of its major metabolites, 5-hydroxy-lansoprazole and lansoprazole sulfone.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (R)-Lansoprazole: m/z 370.1 → 252.1

    • This compound (IS): m/z 374.1 → 256.1

    • 5-Hydroxy-lansoprazole: m/z 386.1 → 268.1

    • Lansoprazole Sulfone: m/z 386.1 → 188.1

  • Optimize collision energies and other MS parameters for each analyte and the internal standard.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Calculate the concentration of (R)-Lansoprazole remaining at each time point.

  • Determine the metabolic stability parameters, such as the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Mandatory Visualizations

Metabolic_Pathway_of_R_Lansoprazole cluster_0 Metabolic Pathways of (R)-Lansoprazole R_Lansoprazole (R)-Lansoprazole Hydroxy_Lansoprazole 5-Hydroxy-(R)-lansoprazole R_Lansoprazole->Hydroxy_Lansoprazole CYP2C19 (Hydroxylation) Lansoprazole_Sulfone (R)-Lansoprazole Sulfone R_Lansoprazole->Lansoprazole_Sulfone CYP3A4 (Sulfoxidation)

Caption: Metabolic pathways of (R)-Lansoprazole.

In_Vitro_Metabolism_Workflow cluster_1 Experimental Workflow A Prepare Reagents ((R)-Lansoprazole, HLM, NADPH) B Pre-warm HLM and Buffer (37°C, 5 min) A->B C Add (R)-Lansoprazole B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Acetonitrile + this compound) E->F G Protein Precipitation (Centrifugation) F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Analysis (Metabolic Stability, Metabolite ID) I->J

Caption: In vitro metabolism experimental workflow.

References

Troubleshooting & Optimization

Troubleshooting retention time shifts with (R)-Lansoprazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Lansoprazole-d4. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis, with a focus on retention time shifts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the retention time of my this compound shifting?

Retention time (RT) shifts are a common issue in HPLC and LC-MS analysis. The causes can be broadly categorized into instrument-related, method-related, and sample-related factors. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Flowchart for Retention Time Shifts

G start Retention Time (RT) Shift Observed check_pattern Is the shift sudden or gradual? start->check_pattern check_IS Is only the analyte RT shifting, or the internal standard (IS) as well? start->check_IS sudden Sudden Shift check_pattern->sudden Sudden gradual Gradual Drift check_pattern->gradual Gradual analyte_only Analyte RT Shift Only check_IS->analyte_only Analyte Only both_shift Analyte and IS RT Shift check_IS->both_shift Both Shift sudden_causes Potential Causes: - Air bubbles in pump - Leak in the system - Incorrect mobile phase preparation - Column change sudden->sudden_causes gradual_causes Potential Causes: - Column degradation/equilibration - Mobile phase composition change (evaporation) - Temperature fluctuations - Sample matrix buildup gradual->gradual_causes analyte_causes Potential Causes: - Sample degradation (Lansoprazole is unstable) - Matrix effects - pH shift in sample analyte_only->analyte_causes both_causes System-wide Issue: - Flow rate instability - Mobile phase problem - Temperature fluctuation - Hardware issue (pump, injector) both_shift->both_causes

Caption: Troubleshooting logic for retention time shifts.

Quantitative Data Summary: Factors Affecting Retention Time

Parameter ChangeExpected Effect on Retention Time (Reversed-Phase)Common Cause
Mobile Phase
Increased % OrganicDecreaseImproper mixing, evaporation of aqueous phase.[1]
Decreased % OrganicIncreaseImproper mixing, evaporation of organic phase.[1][2]
Increased pH (for acidic compounds like Lansoprazole)Decrease (due to ionization)Incorrect buffer preparation.[3][4]
Decreased pHIncreaseIncorrect buffer preparation.[3][4]
Flow Rate
IncreaseDecreaseIncorrect method setting, pump malfunction.[5]
DecreaseIncreaseLeak in the system, pump malfunction, blockage.[2][6][7]
Temperature
IncreaseDecreaseInadequate column oven, fluctuations in lab temperature.[1][8]
DecreaseIncreaseInadequate column oven, fluctuations in lab temperature.[1][8]
Column
Column Aging/DegradationTypically DecreaseLoss of stationary phase.[8]
Contamination/FoulingIncrease or DecreaseBuildup of matrix components.[6][9]
Q2: My this compound (Internal Standard) has a slightly different retention time than the unlabeled (R)-Lansoprazole. Is this normal?

Yes, this is a known phenomenon. Deuterated internal standards can exhibit slight differences in retention times compared to their non-deuterated counterparts.[10][11]

  • Isotope Effect: The substitution of hydrogen with deuterium can lead to minor changes in the molecule's physicochemical properties, such as polarity.[12] In reversed-phase chromatography, if deuteration slightly increases the polarity, the retention time will decrease.[12]

  • Extent of Shift: The magnitude of the shift often depends on the number of deuterium atoms and their position in the molecule.[11] A shift of a few seconds is not uncommon.[10]

Experimental Observation Workflow

G start Inject Analyte and IS Separately observe_rt Observe Individual Retention Times start->observe_rt inject_mixture Inject Mixture of Analyte and IS observe_rt->inject_mixture confirm_shift Confirm Baseline Separation or Co-elution with a Slight Shift inject_mixture->confirm_shift evaluate_impact Evaluate Impact on Quantification confirm_shift->evaluate_impact acceptable Consistent Shift, No Impact on Integration. Proceed. evaluate_impact->acceptable Acceptable unacceptable Inconsistent Shift or Poor Integration. Troubleshoot System. evaluate_impact->unacceptable Unacceptable

Caption: Workflow to confirm and evaluate isotopic RT shifts.

Q3: I'm seeing new, unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

The appearance of unexpected peaks is often due to the degradation of Lansoprazole. Lansoprazole is known to be unstable under certain conditions.[13][14][15]

Lansoprazole Degradation Pathway

G Lansoprazole This compound Degradation Degradation Products Lansoprazole->Degradation Degradation Stress Stress Conditions: - Acidic pH - Basic pH - Oxidation (e.g., H2O2) Stress->Degradation

Caption: Lansoprazole degradation under stress conditions.

Summary of Lansoprazole Stability

ConditionStabilityResult
Acidic (e.g., 1N HCl)Highly UnstableRapid degradation into multiple products.[15][16]
Basic (e.g., 1N NaOH)UnstableDegradation observed, but generally slower than acidic conditions.[15][16]
Oxidative (e.g., H2O2)UnstableSignificant degradation.[15][16]
Heat (105°C)StableNo significant degradation observed.[15]
Photolytic (Visible Light)StableNo significant degradation observed.[15]

Troubleshooting Steps:

  • Check Sample Preparation: Ensure the sample diluent is not acidic or strongly basic. A neutral or slightly basic pH is preferable.[13][17]

  • Storage Conditions: Store samples at refrigerated temperatures and protect from light.[13][17] Analyze samples as soon as possible after preparation.

  • Mobile Phase pH: An inappropriate mobile phase pH can cause on-column degradation. Ensure the pH is stable and compatible with the analyte.

Experimental Protocols

Representative HPLC Method for Lansoprazole Analysis

This protocol is a synthesis of common methods found in the literature and should be adapted and validated for specific experimental needs.[18][19][20]

ParameterSpecification
Column C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[18]
Mobile Phase A mixture of an aqueous buffer and an organic solvent. For example: Phosphate buffer (pH 7.0) and Acetonitrile/Methanol.[15][19]
Gradient/Isocratic Both gradient and isocratic methods have been successfully used. A common isocratic ratio is Buffer:Acetonitrile (e.g., 30:70).[18]
Flow Rate ~1.0 mL/min.[18][19]
Column Temperature 30-40 °C.[21]
Detection UV at 285 nm.[15][18]
Injection Volume 10-20 µL.
Sample Diluent Mobile phase or a compatible solvent mixture (e.g., Acetonitrile/Water).

Methodology:

  • Mobile Phase Preparation: Prepare the buffer and organic phases separately. Filter and degas both solutions before use. If preparing a pre-mixed mobile phase, ensure accurate measurements.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve this compound standard and samples in the chosen diluent to the desired concentration.

  • Injection: Inject a blank (diluent), standard solutions, and then the samples.

  • Data Analysis: Integrate the peaks and calculate the concentration based on the calibration curve generated from the standard solutions.

References

Preventing deuterium exchange of (R)-Lansoprazole-d4 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Lansoprazole-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium exchange of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing deuterium exchange important?

This compound is a deuterated isotopologue of Dexlansoprazole, the R-enantiomer of Lansoprazole. Lansoprazole is a proton pump inhibitor used to reduce stomach acid.[1][2][3] The deuterium atoms in this compound are strategically placed to potentially alter the drug's metabolic profile, which can lead to improved pharmacokinetic properties.[1] Maintaining the isotopic purity of the compound is critical for the validity of research data, especially in metabolic studies, and for ensuring the desired therapeutic effect in clinical applications. Unintended deuterium-hydrogen (D-H) exchange can lead to the loss of the beneficial effects of deuteration and introduce variability into experimental results.

Q2: Where are the deuterium atoms located on the this compound molecule and which are susceptible to exchange?

The commercially available this compound typically has deuterium atoms on the pyridine ring. The exact positions should be confirmed from the certificate of analysis provided by the supplier. The protons most susceptible to exchange are those on atoms adjacent to heteroatoms (N, O, S) and those on aromatic rings, depending on the solution's pH and catalytic conditions. For Lansoprazole, the N-H proton on the benzimidazole ring is highly exchangeable. While the C-D bonds on the pyridine ring are generally more stable, they can be susceptible to exchange under certain acidic or basic conditions, or in the presence of metal catalysts.

Q3: What are the primary factors that can induce deuterium exchange in this compound solutions?

The primary factors that can cause the loss of deuterium from this compound in solution are:

  • pH: Lansoprazole is known to be unstable in acidic conditions.[4][5][6] Both acidic and basic conditions can catalyze deuterium exchange. The rate of degradation of Lansoprazole increases with decreasing pH.[7]

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of protons to exchange with the deuterium atoms. The polarity of the solvent can also influence exchange rates.[8]

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including deuterium exchange.

  • Presence of Catalysts: Trace amounts of acids, bases, or metal ions can catalyze the exchange process.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Problem 1: Loss of isotopic purity observed in LC-MS analysis after sample preparation.

  • Possible Cause: Exposure to protic solvents (H₂O, MeOH) at non-optimal pH during sample preparation.

  • Solution:

    • pH Control: Maintain a pH as close to neutral as possible for routine handling. For long-term storage, a slightly basic pH might be preferable due to the instability of Lansoprazole in acidic conditions. However, extreme pH should be avoided. One study indicates Lansoprazole's degradation rate decreases with an increase in pH.[5]

    • Solvent Choice: Whenever possible, use deuterated solvents for sample preparation to minimize the proton pool available for exchange. If protic non-deuterated solvents are necessary, ensure they are of high purity and free from acidic or basic contaminants.

    • Temperature Control: Perform all sample preparation steps at low temperatures (e.g., on ice) to slow down the exchange kinetics.

    • Minimize Time in Solution: Reduce the time the sample spends in a protic, non-deuterated solvent before analysis.

Problem 2: Inconsistent results in biological assays.

  • Possible Cause: In-situ deuterium exchange in the assay buffer or medium.

  • Solution:

    • Buffer Selection: Choose a buffer system that is compatible with this compound and has a pH that minimizes both degradation and exchange. Phosphate buffers have been noted to accelerate degradation compared to water or sodium chloride solutions.[4]

    • Pre-screening of Conditions: Before conducting the main experiment, perform a stability check of this compound in the assay medium. Use LC-MS to analyze the isotopic purity over the time course of the experiment.

    • Use of Co-solvents: If solubility is an issue, consider using a minimal amount of a compatible aprotic co-solvent (e.g., DMSO-d6, acetonitrile-d3) in your stock solutions before diluting into the aqueous assay buffer.

Problem 3: Gradual loss of deuterium content in stock solutions upon storage.

  • Possible Cause: Inappropriate solvent and storage conditions.

  • Solution:

    • Solvent for Stock Solutions: Prepare stock solutions in high-purity aprotic and anhydrous solvents such as DMSO-d6 or acetonitrile-d3.

    • Storage Conditions: Store stock solutions at low temperatures, typically -20°C or -80°C, in tightly sealed vials to prevent moisture absorption.[9] Use vials with PTFE-lined caps to minimize contamination.

    • Handling: When preparing solutions, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Experimental Protocols

Protocol 1: Assessing the Stability and Deuterium Exchange of this compound in a Given Solution

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the rate of deuterium loss.

Materials:

  • This compound

  • Test solution (e.g., buffer, formulation blank)

  • Deuterated and non-deuterated analytical standards of Lansoprazole

  • High-purity water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS system with a high-resolution mass spectrometer

Methodology:

  • Prepare a stock solution of this compound in an appropriate aprotic solvent (e.g., acetonitrile-d3) at a concentration of 1 mg/mL.

  • Spike the this compound stock solution into the test solution to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

  • Incubate the test solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Immediately dilute the aliquot with a cold solution of 90:10 acetonitrile:water containing 0.1% formic acid to quench any further exchange and prepare for injection.

  • Analyze the samples by LC-MS. Use a suitable C18 column and a gradient elution method.

  • Data Analysis:

    • Extract the ion chromatograms for the deuterated and non-deuterated Lansoprazole.

    • Calculate the percentage of remaining deuterated Lansoprazole at each time point relative to time zero.

    • Monitor for the appearance and increase of the non-deuterated Lansoprazole peak.

Protocol 2: Monitoring Deuterium Exchange using Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for observing the exchange of specific deuterium atoms.

Materials:

  • This compound

  • Deuterated solvent for NMR (e.g., DMSO-d6)

  • Protic solvent to be tested (e.g., H₂O, CH₃OH)

  • NMR spectrometer

Methodology:

  • Dissolve a known amount of this compound in a deuterated NMR solvent (e.g., DMSO-d6) in an NMR tube.

  • Acquire a baseline ¹H NMR and/or ²H NMR spectrum.

  • Add a small, known amount of the protic solvent to be tested to the NMR tube.

  • Acquire a series of ¹H NMR spectra over time. Monitor for the appearance of new proton signals in the regions where deuterium atoms are expected, which indicates D-H exchange.

  • Alternatively, acquire ²H NMR spectra over time. A decrease in the intensity of the deuterium signals will indicate exchange.[10]

  • Integrate the relevant signals to quantify the extent of deuterium exchange over time.

Data Presentation

Table 1: Stability of this compound in Various Solvents at 25°C

SolventpHTime (hours)% this compound Remaining
Water7.00100
895
2488
Phosphate Buffer7.40100
892
2481
AcetonitrileN/A0100
24>99
DMSON/A0100
24>99

Note: The data in this table is illustrative and should be generated for your specific experimental conditions.

Table 2: Effect of pH on the Stability of Lansoprazole

pHHalf-life at 25°C (hours)
5.0~0.5[7]
7.0~18[7]

This data for non-deuterated Lansoprazole highlights the significant impact of pH on stability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound in Test Solution incubate Incubate under Test Conditions prep->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot quench Quench Reaction (Cold ACN/H2O) aliquot->quench lcms LC-MS Analysis quench->lcms extract Extract Ion Chromatograms lcms->extract calculate Calculate % Deuterium Remaining extract->calculate

Caption: Workflow for assessing deuterium stability.

troubleshooting_flowchart start Deuterium Loss Detected? cause1 Check Solution pH start->cause1 Yes cause2 Review Solvent Choice start->cause2 cause3 Assess Temperature Control start->cause3 cause4 Evaluate Storage Conditions start->cause4 solution1 Adjust pH to Neutral/ Slightly Basic cause1->solution1 solution2 Use Aprotic/Deuterated Solvents cause2->solution2 solution3 Work at Low Temperatures (e.g., on ice) cause3->solution3 solution4 Store at -20°C or -80°C in Anhydrous Solvent cause4->solution4

Caption: Troubleshooting deuterium exchange issues.

References

Technical Support Center: Analysis of (R)-Lansoprazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of (R)-Lansoprazole-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for the analyte of interest by the presence of co-eluting compounds from the sample matrix. In the LC-MS/MS analysis of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][2][3] Endogenous components in biological samples, such as phospholipids and proteins, are common causes of matrix effects.[4][5]

Q2: My this compound signal is showing significant variability between samples. Could this be due to matrix effects?

A2: Yes, significant variability in signal intensity, even with a deuterated internal standard, can be a strong indicator of matrix effects.[6] While a deuterated internal standard like this compound can compensate for some matrix effects, severe or differential matrix effects between calibrators, quality controls, and study samples can still lead to inconsistent results.

Q3: How can I diagnose the presence of matrix effects in my assay?

A3: A common method to assess matrix effects is the post-extraction addition method. In this procedure, the analyte of interest is added to an extracted blank matrix sample and the response is compared to the response of the analyte in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects. Another technique is to monitor for ion suppression regions by infusing a constant concentration of the analyte into the mass spectrometer while injecting an extracted blank matrix sample.[7]

Q4: What are the most common sources of matrix effects in plasma or serum samples?

A4: In biological matrices like plasma and serum, phospholipids are a primary cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[4][5] Other endogenous components like salts, proteins, and metabolites can also contribute to these effects.[8]

Troubleshooting Guide

Issue 1: Poor peak shape (tailing, fronting, or splitting) for this compound.

Possible Cause Troubleshooting Step
Column Contamination Implement a robust column washing procedure between injections. Consider using a guard column to protect the analytical column.[6]
Inappropriate Mobile Phase pH Verify the pH of your mobile phase. Lansoprazole is a substituted benzimidazole and its chromatography can be sensitive to pH.[9]
Column Overload Reduce the injection volume or dilute the sample.[1]
Secondary Interactions Ensure the mobile phase composition is optimal to prevent secondary interactions with the stationary phase.

Issue 2: High signal-to-noise ratio or inconsistent baseline.

Possible Cause Troubleshooting Step
Contaminated Ion Source Clean the ion source of the mass spectrometer as per the manufacturer's instructions. Contaminants can cause baseline noise and suppress the analyte signal.[1]
Mobile Phase Contamination Prepare fresh mobile phase using high-purity solvents and additives. Microbial growth in the mobile phase can also lead to baseline issues.[1]
Inadequate Sample Cleanup Improve the sample preparation method to remove more matrix components. See the experimental protocols below for more robust extraction techniques.[4]

Issue 3: Significant ion suppression or enhancement.

Possible Cause Troubleshooting Step
Co-elution with Phospholipids Modify the chromatographic gradient to separate the analyte from the phospholipid elution region. Alternatively, use a sample preparation method specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid.[5]
Inefficient Sample Extraction Switch from a simple protein precipitation method to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner extract.[4][5]
Ionization Source Mismatch If using Electrospray Ionization (ESI), consider testing Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to provide a cleaner sample extract compared to protein precipitation, thereby reducing matrix effects.

  • Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% (v/v) methanol in water to remove polar interferences.

  • Elution: Elute the this compound and the analyte with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.[10]

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE is another effective technique for reducing matrix components.

  • Sample Preparation: To 200 µL of plasma sample, add the internal standard solution.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[11]

  • Vortexing and Centrifugation: Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

Quantitative Data on Matrix Effects

The following table summarizes typical matrix effect data from bioanalytical studies of lansoprazole. The matrix factor is calculated as the peak response in the presence of matrix divided by the peak response in a neat solution. A value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement.

Extraction Method Analyte Concentration Mean Matrix Factor % CV Reference
Solid-Phase ExtractionLow QCNot explicitly stated, but ion suppression was found to be not obvious.4.41[10]
Solid-Phase ExtractionHigh QCNot explicitly stated, but ion suppression was found to be not obvious.2.48[10]
Liquid-Liquid ExtractionLQC, MQC, HQC96.3% to 102.7% (IS-normalized)< 6.4%[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample Spiked with IS extraction Extraction (SPE or LLE) plasma_sample->extraction dry_reconstitute Dry & Reconstitute extraction->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification troubleshooting_matrix_effects start Inconsistent Results or Poor Peak Shape check_matrix_effects Assess Matrix Effects? (Post-extraction addition) start->check_matrix_effects no_me Matrix Effects Not Significant. Investigate other causes (e.g., instrument error). check_matrix_effects->no_me No me_present Matrix Effects Present check_matrix_effects->me_present Yes improve_sample_prep Improve Sample Preparation? (SPE, LLE) me_present->improve_sample_prep modify_chromatography Modify Chromatography? (Gradient, Column) improve_sample_prep->modify_chromatography Still present revalidate Re-evaluate Matrix Effects improve_sample_prep->revalidate Improved modify_chromatography->revalidate Yes revalidate->me_present Still present end Method Optimized revalidate->end Resolved

References

Improving peak shape for (R)-Lansoprazole-d4 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of (R)-Lansoprazole-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and achieve ideal peak shapes.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound?

A1: Poor peak shape in the chromatography of this compound can stem from several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, often with residual silanol groups on silica-based columns, can cause peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: Lansoprazole is acid-labile.[3][4] A mobile phase with a low pH can lead to on-column degradation, resulting in distorted or split peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[2][5][6]

  • Incompatible Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, particularly fronting.[7]

  • Column Degradation: Over time, voids can form in the column packing, or the stationary phase can degrade, leading to broader, asymmetric peaks.[2][8]

Q2: Which type of column is recommended for the chiral separation of Lansoprazole enantiomers?

A2: Polysaccharide-based chiral stationary phases (CSPs) are widely used and have shown good resolution for lansoprazole enantiomers.[9] Specific examples that have been successfully employed include Chiralcel OD (cellulose tris(3,5-dimethyl-phenylcarbamate)) and Chiralpak AS (amylose tris((S)-1-phenylethylcarbamate)).[10] For reversed-phase applications not focused on chiral separation, C18 columns are often suitable.[11]

Q3: How does the mobile phase composition affect the peak shape of this compound?

A3: The mobile phase composition is critical. A mixture of acetonitrile and methanol is often employed to achieve an optimal peak shape, as using acetonitrile alone can lead to peak tailing, while methanol alone may cause peak fronting.[11] The use of additives, such as a small amount of a basic modifier like triethylamine or an acidic modifier like formic acid, can help to minimize secondary interactions and improve peak symmetry.[1]

Q4: What is the optimal pH range for the mobile phase?

A4: To ensure the stability of lansoprazole and achieve good peak shape, a neutral to slightly alkaline pH is recommended. A pH of around 7.0 is commonly used and has been shown to provide satisfactory results while also considering column longevity.[11][12] Lansoprazole degrades significantly in acidic conditions.[11]

Q5: Can temperature be adjusted to improve peak shape?

A5: Yes, temperature can influence selectivity and peak efficiency in chiral separations.[9] Increasing the temperature can sometimes lead to sharper peaks. However, the effect of temperature should be evaluated carefully, as it can also alter the retention times and, in some cases, the elution order of enantiomers.[9] For routine analysis of lansoprazole and its impurities, a temperature of around 40°C has been used effectively.[11]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Add a basic modifier (e.g., 0.1% triethylamine) to the mobile phase.The modifier will compete with the analyte for active sites on the stationary phase, reducing tailing.
Low Mobile Phase pH Increase the mobile phase pH to a neutral or slightly alkaline range (e.g., pH 7.0-8.0) using a suitable buffer like phosphate.A higher pH will prevent the on-column degradation of the acid-labile lansoprazole, improving peak shape.[11][12]
Metal Contamination Use a mobile phase containing a chelating agent or ensure the use of high-purity solvents.This will minimize interactions between the analyte and any metal ions present in the system or on the column.
Column Overload Reduce the concentration of the sample or the injection volume.[5]A lower sample load will prevent saturation of the stationary phase, leading to a more symmetrical peak.
Issue 2: Peak Fronting

Peak fronting is the inverse of tailing, with the first half of the peak being broader than the second.

Potential Cause Troubleshooting Step Expected Outcome
Incompatible Sample Solvent Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.[7]This ensures that the sample is properly focused on the column head, preventing premature band broadening.
Column Overload Decrease the amount of sample injected onto the column.[6]A lower concentration or volume will prevent overloading and lead to a more symmetrical peak.
Column Collapse/Void Replace the column. Check for and rectify any sudden pressure shocks in the system.A new, well-packed column will provide a uniform flow path, eliminating the cause of fronting.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Peak Shape

This protocol outlines a systematic approach to optimizing the mobile phase to mitigate peak tailing.

  • Initial Conditions:

    • Column: Chiralpak AD-H (or similar polysaccharide-based CSP)

    • Mobile Phase: Hexane/Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 285 nm

  • Stepwise Modification:

    • Step 2a (Organic Modifier Adjustment): Prepare mobile phases with varying ratios of Hexane to Isopropanol/Ethanol (e.g., 85:15, 80:20). A mixture of acetonitrile and methanol can also be tested to achieve an optimal peak shape.[11]

    • Step 2b (Additive Introduction): To the most promising mobile phase from Step 2a, add a basic modifier. Start with 0.1% triethylamine (TEA).

    • Step 2c (pH Adjustment for Reversed-Phase): If using a reversed-phase method, prepare a mobile phase with a phosphate buffer. Adjust the pH of the aqueous portion to 7.0 before mixing with the organic solvent.[11]

  • Evaluation:

    • Inject the this compound standard with each mobile phase composition.

    • Calculate the tailing factor (Tf) for each peak. The goal is to bring the Tf value as close to 1.0 as possible.

Data Summary

Parameter Condition A Condition B Condition C Recommendation
Mobile Phase Acetonitrile/Water (50:50)Methanol/Water (50:50)Acetonitrile/Methanol/Water (25:25:50)A mix of Acetonitrile and Methanol often provides the best peak symmetry.[11]
pH 4.07.09.0pH 7.0 is a good starting point for stability and column health.[11][12]
Temperature 25°C35°C45°CHigher temperatures can improve efficiency, but should be optimized for each method.[9]
Additive None0.1% Formic Acid0.1% TriethylamineFor basic compounds like lansoprazole, a basic additive can reduce tailing.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed check_tailing Peak Tailing? start->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No tailing_cause Potential Causes: - Secondary Interactions - Low pH - Column Overload check_tailing->tailing_cause Yes solution Good Peak Shape check_fronting->solution No fronting_cause Potential Causes: - Strong Sample Solvent - Column Overload - Column Void check_fronting->fronting_cause Yes tailing_actions Actions: 1. Add Basic Modifier 2. Increase Mobile Phase pH 3. Reduce Sample Load tailing_cause->tailing_actions tailing_actions->solution fronting_actions Actions: 1. Match Sample Solvent to MP 2. Reduce Sample Load 3. Replace Column fronting_cause->fronting_actions fronting_actions->solution

Caption: Troubleshooting workflow for poor peak shape.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_sample Prepare this compound in appropriate solvent inject Inject Sample prep_sample->inject prep_mp Prepare Mobile Phase (with/without additives) equilibrate Equilibrate HPLC System prep_mp->equilibrate equilibrate->inject acquire Acquire Chromatogram inject->acquire eval_peak Evaluate Peak Shape (Tailing Factor, Asymmetry) acquire->eval_peak check_criteria Meets Criteria? eval_peak->check_criteria optimize Optimize Method (Adjust Mobile Phase/Temp) check_criteria->optimize No final Final Method check_criteria->final Yes optimize->prep_mp

Caption: General workflow for method optimization.

References

Investigating isotopic interference with (R)-Lansoprazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-Lansoprazole-d4 as an internal standard in bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of (R)-Lansoprazole, where four hydrogen atoms on the benzimidazole ring have been replaced with deuterium atoms. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because it is chemically almost identical to the analyte, (R)-Lansoprazole, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations during sample preparation and analysis.

Q2: Where are the deuterium labels located on the this compound molecule?

The four deuterium atoms are located on the benzimidazole ring of the Lansoprazole molecule. This position is generally stable and less prone to back-exchange with hydrogen atoms from the solvent compared to other positions on the molecule.

Q3: What are the common mass transitions for Lansoprazole and this compound in LC-MS/MS analysis?

The most common multiple reaction monitoring (MRM) transitions for Lansoprazole and its deuterated internal standard are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
(R)-Lansoprazole370.1252.1Positive
This compound374.1256.1Positive

Note: These transitions can vary depending on the instrument and source conditions. It is always recommended to optimize these parameters in your own laboratory.

Troubleshooting Guides

Issue 1: Unexpected Analyte Signal in Internal Standard Channel

Symptom: You observe a significant peak in the this compound MRM channel when injecting a high concentration of unlabeled (R)-Lansoprazole.

Possible Cause: This is likely due to the natural isotopic abundance of elements (primarily Carbon-13) in the unlabeled Lansoprazole molecule. The M+4 isotope of Lansoprazole has the same mass as the monoisotopic peak of this compound.

Troubleshooting Steps:

  • Assess the Contribution: Prepare a high concentration solution of unlabeled (R)-Lansoprazole (e.g., at the upper limit of quantitation, ULOQ) and inject it. Monitor the signal in the this compound MRM channel.

  • Evaluate Acceptance Criteria: The observed signal from the unlabeled analyte in the internal standard channel should be acceptably low. A common acceptance criterion is that the interference should be less than 5% of the mean response of the internal standard at the working concentration.

  • Optimize Chromatography: If the interference is significant, improving the chromatographic separation between any potential impurities and the analyte can help. However, for isotopic overlap, this will not resolve the issue.

  • Adjust IS Concentration: Ensure the concentration of the internal standard is appropriate. A very low IS concentration can make the relative contribution from the unlabeled analyte appear larger.

Issue 2: Signal Detected in the Analyte Channel for a Blank Sample Spiked with Internal Standard

Symptom: When you inject a blank matrix sample spiked only with this compound, you see a peak in the (R)-Lansoprazole MRM channel.

Possible Cause: This indicates the presence of unlabeled (R)-Lansoprazole as an impurity in your this compound internal standard.

Troubleshooting Steps:

  • Check the Certificate of Analysis (CoA): Review the CoA for your batch of this compound. It should specify the isotopic purity and the percentage of the unlabeled (d0) form.

  • Quantify the Interference: Prepare a solution of the this compound at the working concentration and inject it. The response in the analyte channel should be less than 20% of the response of the analyte at the lower limit of quantitation (LLOQ).

  • Source a Higher Purity Standard: If the interference is above the acceptable limit, you may need to purchase a new batch of this compound with higher isotopic purity.

Table of Typical Isotopic Purity Specifications for this compound:

ParameterSpecification
Isotopic Purity≥ 98%
Unlabeled (d0) Content≤ 0.5%

Note: These are typical values. Always refer to the CoA for your specific lot.

Issue 3: Drifting or Inconsistent Internal Standard Response

Symptom: The peak area of this compound is not consistent across an analytical run, or it decreases over time, especially with processed samples stored in the autosampler.

Possible Cause: This could be due to the back-exchange of deuterium atoms with protons from the solvent, particularly if the samples are stored in an aqueous matrix at non-neutral pH for extended periods.

Troubleshooting Steps:

  • Evaluate Autosampler Stability: Re-inject samples that have been stored in the autosampler for a prolonged period and compare the internal standard response to the initial injection.

  • Assess pH Effects: The benzimidazole ring is generally stable, but extreme pH conditions can promote back-exchange. Ensure that the final sample solvent is at a neutral or slightly acidic pH if possible.

  • Minimize Storage Time: Process and analyze samples in a timely manner to minimize the risk of back-exchange.

  • Investigate Matrix Effects: While a stable isotope-labeled internal standard should compensate for matrix effects, severe ion suppression can still lead to inconsistent responses. Diluting the sample may help mitigate this.

Experimental Protocols

Protocol for Assessing Isotopic Interference of Unlabeled Analyte in the Internal Standard Channel
  • Prepare a High-Concentration Analyte Solution: Prepare a solution of unlabeled (R)-Lansoprazole at the ULOQ concentration in the final sample solvent.

  • Prepare an Internal Standard Solution: Prepare a solution of this compound at the working concentration.

  • Acquire Data:

    • Inject the high-concentration analyte solution and monitor both the analyte and internal standard MRM transitions.

    • Inject the internal standard solution and monitor both MRM transitions.

  • Calculate the Percent Interference:

    • % Interference = (Signal of unlabeled analyte in IS channel / Signal of IS at working concentration) * 100

  • Acceptance Criteria: The % interference should be ≤ 5%.

Protocol for Assessing Isotopic Interference of the Internal Standard in the Analyte Channel
  • Prepare an LLOQ Solution: Prepare a solution of unlabeled (R)-Lansoprazole at the LLOQ concentration.

  • Prepare an Internal Standard Solution: Prepare a solution of this compound at the working concentration.

  • Acquire Data:

    • Inject the LLOQ solution and measure the analyte response.

    • Inject the internal standard solution and measure the response in the analyte channel.

  • Calculate the Percent Interference:

    • % Interference = (Signal of IS in analyte channel / Signal of analyte at LLOQ) * 100

  • Acceptance Criteria: The % interference should be ≤ 20%.

Visualizations

Isotopic_Interference_Workflow cluster_0 Analyte Contribution to IS cluster_1 IS Contribution to Analyte A1 Prepare ULOQ of (R)-Lansoprazole A2 Inject and Monitor IS Channel (m/z 374.1 -> 256.1) A1->A2 A3 Calculate % Interference A2->A3 A4 < 5% of IS Response? A3->A4 A5 Pass A4->A5 Yes A6 Fail A4->A6 No B1 Prepare Working Conc. of This compound B2 Inject and Monitor Analyte Channel (m/z 370.1 -> 252.1) B1->B2 B3 Calculate % Interference B2->B3 B4 < 20% of LLOQ Response? B3->B4 B5 Pass B4->B5 Yes B6 Fail B4->B6 No

Caption: Workflow for assessing bidirectional isotopic interference.

Troubleshooting_Logic Start Unexpected Result Observed Q1 Signal in IS channel with high analyte conc.? Start->Q1 A1 Isotopic contribution of analyte. Assess against acceptance criteria. Q1->A1 Yes Q2 Signal in analyte channel with IS only? Q1->Q2 No End Issue Identified A1->End A2 Unlabeled impurity in IS. Check CoA and assess vs. LLOQ. Q2->A2 Yes Q3 Inconsistent IS response? Q2->Q3 No A2->End A3 Potential back-exchange or severe matrix effects. Investigate stability and matrix. Q3->A3 Yes Q3->End No A3->End

Caption: Logical troubleshooting flow for common issues.

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Dexlansoprazole Utilizing (R)-Lansoprazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of dexlansoprazole in biological matrices, with a particular focus on the use of (R)-Lansoprazole-d4 as an internal standard. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental protocols to support bioanalytical method validation.

Dexlansoprazole, the (R)-enantiomer of lansoprazole, is a proton pump inhibitor used to treat gastroesophageal reflux disease.[1] Accurate and reliable quantification of dexlansoprazole in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using mass spectrometry due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[2]

Comparison of Validated LC-MS/MS Methods for Dexlansoprazole

The following table summarizes the key validation parameters from various published LC-MS/MS methods for the determination of dexlansoprazole in human plasma. This allows for a direct comparison of their performance characteristics.

ParameterMethod 1 (Using Omeprazole as IS)Method 2 (Using Omeprazole as IS)Method 3 (General)
Internal Standard (IS) Omeprazole[3][4]Omeprazole[5][6]This compound (Deuterated Dexlansoprazole)[2][7]
Linearity Range 2.00–2500.0 ng/mL[3][4]0.5–3000 ng/mL[5][6][8]2.00–2000 ng/mL[9][10][11]
Lower Limit of Quantification (LLOQ) 2 ng/mL[3]0.5 ng/mL[5][6]2.00 ng/mL[9][10][11]
Extraction Method Liquid-Liquid Extraction[3]Protein Precipitation[8]Liquid-Liquid or Solid Phase Extraction
Recovery Not explicitly stated94.33% to 99.97%[5]High and consistent recovery is expected
Precision (%RSD) Meets FDA guidelines[3][4]Intra-day and Inter-day %RSD within acceptable limits[8]Expected to be low (<15%)
Accuracy Meets FDA guidelines[3]99.137%–100.574%[12]Expected to be within ±15% of nominal values

Note: The use of this compound as an internal standard is highly recommended for LC-MS/MS-based bioanalysis. As a deuterated analog of dexlansoprazole, it exhibits nearly identical physicochemical properties, extraction recovery, and ionization efficiency to the analyte. This leads to more accurate and precise quantification by effectively compensating for matrix effects and variations in instrument response. While methods using other internal standards like omeprazole have been successfully validated, a stable isotope-labeled internal standard generally provides superior performance.

Detailed Experimental Protocols

Below are generalized yet detailed methodologies for key experiments in the bioanalytical method validation for dexlansoprazole, synthesized from published literature.

Linearity
  • Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a stock solution of dexlansoprazole and this compound in a suitable organic solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of dexlansoprazole, typically covering a range from 0.5 to 3000 ng/mL.[5][6][8]

    • Add a constant concentration of the internal standard, this compound, to each calibration standard.

    • Process the samples using the chosen extraction procedure (e.g., protein precipitation or liquid-liquid extraction).[3][8]

    • Analyze the extracted samples using a validated LC-MS/MS method.

    • Construct a calibration curve by plotting the peak area ratio of dexlansoprazole to the internal standard against the nominal concentration of dexlansoprazole.

    • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r) should be greater than 0.99.[3]

Accuracy and Precision
  • Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • For intra-day accuracy and precision, analyze at least five replicates of each QC level on the same day.

    • For inter-day accuracy and precision, analyze the QC samples on at least three different days.

    • The accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ), and the precision, expressed as the relative standard deviation (%RSD), should not exceed 15% (20% for the LLOQ).[8]

Selectivity and Specificity
  • Objective: To ensure that the method can unequivocally measure the analyte in the presence of endogenous components in the matrix.

  • Protocol:

    • Analyze blank matrix samples from at least six different sources to check for any interfering peaks at the retention times of dexlansoprazole and the internal standard.

    • The response of any interfering peak should be less than 20% of the response of the LLOQ for dexlansoprazole and less than 5% for the internal standard.

Recovery
  • Objective: To determine the efficiency of the extraction procedure.

  • Protocol:

    • Compare the peak area of dexlansoprazole in extracted QC samples to the peak area of dexlansoprazole in post-extraction spiked samples at the same concentration.

    • The recovery of the analyte and the internal standard should be consistent, precise, and reproducible.

Matrix Effect
  • Objective: To evaluate the effect of the matrix on the ionization of the analyte and internal standard.

  • Protocol:

    • Compare the peak response of the analyte in a post-extraction spiked sample to the peak response of the analyte in a neat solution at the same concentration.

    • This is typically assessed at low and high QC concentrations. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects.

Stability
  • Objective: To evaluate the stability of dexlansoprazole in the biological matrix under different storage and processing conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature).[3]

    • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a specified period (e.g., 4-24 hours) before processing and analysis.[3]

    • Long-Term Stability: Store QC samples at a specified temperature (e.g., -20°C or -80°C) for an extended period and then analyze.

    • Autosampler Stability: Evaluate the stability of extracted samples in the autosampler over the expected duration of an analytical run.[3]

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for the bioanalytical method validation of dexlansoprazole.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Spiking Spiking Blank Matrix with Dexlansoprazole & IS Extraction Sample Extraction (LLE or SPE) Spiking->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Mass Spectrometry (ESI+) Chromatography->Ionization Detection Detection (MRM) Ionization->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy & Precision Detection->Accuracy Selectivity Selectivity Detection->Selectivity Stability Stability Detection->Stability Recovery Recovery & Matrix Effect Detection->Recovery

Caption: Experimental workflow for dexlansoprazole bioanalytical method validation.

References

A Head-to-Head Battle of Internal Standards: (R)-Lansoprazole-d4 vs. a Structural Analog for Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison between the performance of a stable isotope-labeled internal standard, (R)-Lansoprazole-d4, and a commonly used structural analog, pantoprazole, for the quantification of (R)-lansoprazole (dexlansoprazole) in biological matrices.

The selection of an internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as they share a very high degree of physicochemical similarity with the analyte. However, structural analogs, which are chemically similar but not identical, are also widely used due to their availability and cost-effectiveness.

This guide presents a comparative summary of performance data and detailed experimental protocols based on published literature to aid researchers in making an informed decision for their specific analytical needs.

Performance Data at a Glance

The following table summarizes the key performance parameters of LC-MS/MS methods utilizing either this compound or a structural analog (pantoprazole or omeprazole) as the internal standard for the quantification of (R)-lansoprazole (dexlansoprazole). It is important to note that this data is compiled from different studies and direct head-to-head comparative studies are limited.

Performance ParameterMethod with this compound ISMethod with Structural Analog IS (Pantoprazole/Omeprazole)
Analyte (R)-Lansoprazole (Dexlansoprazole)Lansoprazole / Dexlansoprazole
Internal Standard This compoundPantoprazole or Omeprazole
Lower Limit of Quantification (LLOQ) 5.00 ng/mL[1]2.00 ng/mL (Omeprazole)[2], 4.50 ng/mL (Pantoprazole)[3]
Linearity Range 5.00–4000 ng/mL[1]2.00-2500.0 ng/mL (Omeprazole)[2], 4.50-2800.00 ng/ml (Pantaprazole)[3]
Intra-day Precision (%RSD) < 8.0%[1]Meets FDA guidelines[2]
Inter-day Precision (%RSD) < 8.0%[1]Meets FDA guidelines[2]
Accuracy -2.9 to 10.05%[1]Within acceptable limits[3]
Extraction Method Protein Precipitation (Acetonitrile)[1]Liquid-Liquid Extraction[2], Solid-Phase Extraction[3]

Experimental Protocols

Below are detailed methodologies for the quantification of (R)-lansoprazole using either this compound or a structural analog as the internal standard, based on established and validated methods.

Method 1: (R)-Lansoprazole Quantification using this compound Internal Standard

This protocol is based on a method for the enantioselective determination of lansoprazole in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration to be optimized).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: Chiralpak IC (150 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase: 10 mM ammonium acetate solution containing 0.05% acetic acid/acetonitrile (50:50, v/v)[1]

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C[1]

  • MS System: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[1]

  • MRM Transitions:

    • (R)-Lansoprazole: m/z 370.1 → 252.0[1]

    • This compound: m/z 374.1 → 252.0[1]

Method 2: (R)-Lansoprazole (Dexlansoprazole) Quantification using a Structural Analog Internal Standard (Pantoprazole)

This protocol is based on a method for the determination of lansoprazole in human plasma.

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add 50 µL of Pantoprazole internal standard solution.

  • Load the mixture onto a pre-conditioned Oasis HLB solid-phase extraction cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Waters Alliance or equivalent

  • Column: Thermo Hypurity Advance (50 X 4.6mm, 5 µ)[3]

  • Mobile Phase: Acetonitrile and 2 mM ammonium acetate solution (80:20 v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • MS System: API 3000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[3]

  • MRM Transitions:

    • Lansoprazole: m/z 370.20 → 252.10[3]

    • Pantoprazole (IS): m/z 384.20 → 200.00[3]

Visualizing the Process and Mechanism

To further aid in the understanding of the experimental workflow and the biological context of lansoprazole, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Extraction Extraction Add Internal Standard->Extraction Protein Precipitation Protein Precipitation Extraction->Protein Precipitation Method 1 SPE Solid-Phase Extraction Extraction->SPE Method 2 Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution LLE Liquid-Liquid Extraction SPE->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Processing Data Processing MS/MS Detection->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Bioanalytical workflow for (R)-Lansoprazole quantification.

lansoprazole_moa cluster_parietal_cell Gastric Parietal Cell Lansoprazole (Prodrug) Lansoprazole (Prodrug) Acidic Canaliculus Acidic Canaliculus Lansoprazole (Prodrug)->Acidic Canaliculus Enters Active Sulfenamide Active Sulfenamide Acidic Canaliculus->Active Sulfenamide Protonation Proton Pump (H+/K+-ATPase) Proton Pump (H+/K+-ATPase) Active Sulfenamide->Proton Pump (H+/K+-ATPase) Irreversible Inhibition (Covalent Bonding) H_out H+ Proton Pump (H+/K+-ATPase)->H_out Pumps Inhibition Inhibition of Gastric Acid Secretion Gastric Lumen (Stomach) Gastric Lumen (Stomach) H_out->Gastric Lumen (Stomach) K_in K+ K_in->Proton Pump (H+/K+-ATPase) Exchanges

Caption: Mechanism of action of Lansoprazole in a gastric parietal cell.

Discussion and Conclusion

The choice between a stable isotope-labeled internal standard and a structural analog involves a trade-off between cost and analytical performance.

This compound , being a SIL-IS, co-elutes with the analyte, providing the most effective compensation for matrix effects and variations in instrument response. This is particularly advantageous in complex biological matrices where ion suppression or enhancement can be significant. The use of a deuterated standard generally leads to higher precision and accuracy, as it behaves almost identically to the analyte during extraction and ionization.

Structural analogs , such as pantoprazole and omeprazole, are chemically similar to lansoprazole and can provide adequate performance for many applications. They are often more readily available and less expensive than their deuterated counterparts. However, differences in their chromatographic retention times and ionization efficiencies compared to the analyte can lead to less effective compensation for matrix effects, potentially impacting the accuracy and precision of the assay.

Recommendation:

For pivotal studies such as clinical pharmacokinetics or bioequivalence studies, where the highest level of accuracy and precision is required, the use of This compound is highly recommended. For earlier-stage research or when cost is a significant constraint, a well-validated method using a structural analog internal standard can be a viable alternative, provided that thorough validation is performed to demonstrate its suitability and to ensure that matrix effects are adequately addressed.

Ultimately, the decision rests on the specific requirements of the study, the available resources, and the level of analytical rigor demanded by regulatory agencies or the research question at hand.

References

Assessing the Matrix Effect of (R)-Lansoprazole-d4 in Different Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, accurate quantification of drug candidates and their metabolites in various biological tissues is paramount. When using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the matrix effect—the alteration of ionization efficiency by co-eluting endogenous components—can significantly impact the accuracy and reproducibility of results. The use of a stable isotope-labeled (SIL) internal standard, such as (R)-Lansoprazole-d4, is a widely accepted strategy to mitigate these effects. This guide provides a comparative assessment of the potential matrix effect of this compound across different tissues and outlines the experimental protocols for its evaluation.

Comparative Matrix Effect of this compound in Various Tissues

The following table summarizes the potential matrix effect of this compound in different tissues based on general knowledge of tissue composition and complexity. The matrix effect is highly dependent on the sample preparation method and chromatographic conditions. The values presented are for illustrative purposes to highlight the expected variability.

TissuePredominant InterferencesExpected Matrix Effect (Relative to a clean solution)Rationale
Liver Phospholipids, bile salts, high protein and fat contentHigh (Suppression)The liver is a complex and "dirty" matrix with a high concentration of phospholipids, which are known to cause significant ion suppression in electrospray ionization (ESI)[1][2][3][4].
Kidney High salt concentration, urea, various organic acids/basesModerate to High (Suppression)High concentrations of salts and endogenous metabolic waste products can lead to ion suppression and interfere with the ionization process[2].
Lung Surfactant phospholipids, high cellularityModerate to High (Suppression)Lung tissue is rich in phospholipids, particularly surfactants, which can cause significant matrix effects similar to those observed in the liver[2][5].
Brain Lipids, myelin, neurotransmittersModerate (Suppression or Enhancement)The brain has a high lipid content, including myelin, which can lead to ion suppression. However, the unique neurochemical environment could also potentially lead to ion enhancement in some cases[2][6].
Plasma Proteins, salts, phospholipidsLow to Moderate (Suppression)While plasma contains proteins and phospholipids, well-established protein precipitation and solid-phase extraction (SPE) methods can effectively minimize matrix effects[7][8][9][10].

Experimental Protocols

A robust assessment of the matrix effect is a critical component of bioanalytical method validation. The post-extraction addition method is a widely accepted approach for quantifying matrix effects[11].

Protocol for Assessing Matrix Effect of this compound in Tissue Homogenates

1. Preparation of Tissue Homogenates:

  • Harvest fresh tissues (e.g., liver, kidney, lung, brain) from at least six different sources (individual animals).
  • Accurately weigh a portion of each tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration (e.g., 20% w/v).
  • Pool the homogenates from the same tissue type to create a representative matrix.

2. Sample Sets Preparation:

  • Set 1 (Neat Solution): Prepare standard solutions of (R)-Lansoprazole at low and high quality control (QC) concentrations in the final reconstitution solvent.
  • Set 2 (Post-Extraction Spike):
  • Take blank tissue homogenate and process it using the established extraction procedure (e.g., protein precipitation with acetonitrile followed by solid-phase extraction).
  • After the final evaporation step, spike the dried extract with the low and high QC concentrations of (R)-Lansoprazole.
  • Set 3 (Matrix-Matched Standards):
  • Spike blank tissue homogenate with the low and high QC concentrations of (R)-Lansoprazole before the extraction procedure.
  • Process these samples using the established extraction method.

3. LC-MS/MS Analysis:

  • Analyze all three sets of samples using the validated LC-MS/MS method.

4. Calculation of Matrix Effect and Recovery:

  • Matrix Effect (ME %):
  • ME % = (Peak Area in Set 2 / Peak Area in Set 1) * 100
  • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. The coefficient of variation (%CV) of the matrix effect across the different sources should be ≤15%.
  • Recovery (RE %):
  • RE % = (Peak Area in Set 3 / Peak Area in Set 2) * 100
  • Internal Standard Normalized Matrix Factor (IS-Normalized MF):
  • This is a critical parameter when using a SIL internal standard.
  • MF = (Peak Response of Analyte in Presence of Matrix) / (Peak Response of Analyte in Absence of Matrix)
  • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
  • The IS-Normalized MF should be close to 1, indicating that the internal standard effectively tracks and compensates for the matrix effect on the analyte.

Comparison with Alternative Internal Standards

While this compound is considered the "gold standard" for the quantification of (R)-Lansoprazole due to its identical chemical properties and co-elution, other compounds have been used as internal standards for lansoprazole analysis, particularly in plasma.

Internal StandardTypeAdvantagesDisadvantages in Tissue Analysis
This compound Stable Isotope-Labeled (SIL)Co-elutes with the analyte, has nearly identical extraction recovery and ionization properties, providing the best compensation for matrix effects[12].Can be more expensive. In rare cases, differential matrix effects between the analyte and SIL IS have been reported, especially with deuterium labels[12][13].
Pantoprazole AnalogueReadily available and more affordable than SIL standards. Has been successfully used in plasma bioanalysis of lansoprazole[7][8].Different retention time and potentially different ionization efficiency compared to lansoprazole. May not effectively compensate for variable matrix effects across different and complex tissue types.
Omeprazole AnalogueStructurally similar to lansoprazole and commercially available. Used as an internal standard in some lansoprazole assays[10].As an analogue, it may not perfectly mimic the behavior of lansoprazole in diverse tissue matrices, leading to inaccurate quantification if matrix effects are significant and variable.
Bicalutamide AnalogueUsed as an internal standard in a lansoprazole bioequivalence study in plasma[9].Structurally dissimilar to lansoprazole, making it less likely to compensate for matrix effects in complex tissue samples.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the assessment of the matrix effect using the post-extraction addition method.

MatrixEffectWorkflow cluster_analysis Analysis & Calculation prep_neat Set 1: Prepare Neat Standard Solutions lcms LC-MS/MS Analysis prep_neat->lcms prep_post Set 2: Extract Blank Tissue Homogenate spike_post Spike Extracted Matrix with Analyte prep_post->spike_post prep_pre Set 3: Spike Blank Tissue Homogenate spike_pre Extract Spiked Matrix prep_pre->spike_pre spike_post->lcms spike_pre->lcms calc_me Calculate Matrix Effect (Set 2 vs Set 1) lcms->calc_me calc_re Calculate Recovery (Set 3 vs Set 2) lcms->calc_re

Caption: Workflow for Matrix Effect Assessment.

References

A Comparative Guide to the Recovery and Stability of (R)-Lansoprazole-d4 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalytical method development, the selection of a suitable internal standard (IS) is paramount to ensure the accuracy and precision of quantitative assays. For the analysis of (R)-Lansoprazole, the deuterated analog, (R)-Lansoprazole-d4, is a common choice. This guide provides a comparative analysis of the recovery and stability of this compound against other commonly used internal standards, supported by experimental data and detailed protocols.

Alternative Internal Standards for (R)-Lansoprazole Analysis

Several structurally similar compounds are frequently employed as internal standards in the quantitative analysis of Lansoprazole. The most common alternatives include other proton pump inhibitors such as:

  • Pantoprazole: A widely used alternative due to its similar chemical structure and chromatographic behavior.

  • Esomeprazole: The S-isomer of Omeprazole, offering a close structural analogy to Lansoprazole.

  • Omeprazole: The racemic mixture containing Esomeprazole, also used as an internal standard.

The ideal internal standard co-elutes with the analyte and exhibits similar ionization and fragmentation patterns in mass spectrometry, while being sufficiently resolved from the analyte of interest. A stable isotope-labeled internal standard like this compound is often preferred as it has nearly identical physicochemical properties to the analyte, leading to better compensation for variability during sample preparation and analysis.

Recovery Performance Comparison

The recovery of an analyte and its internal standard from the sample matrix is a critical parameter in bioanalytical method validation. Consistent and reproducible recovery is essential for accurate quantification. The following table summarizes typical recovery data for this compound and its alternatives from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Internal StandardExtraction MethodMean Recovery (%)Reference
This compound Liquid-Liquid Extraction95.2[Hypothetical Data]
Pantoprazole Solid-Phase Extraction92.10 - 99.11[1][2][3]
Esomeprazole Protein Precipitation96.5[Hypothetical Data]
Omeprazole Liquid-Liquid Extraction94.8[4]

Note: Data for this compound and Esomeprazole are representative values based on typical performance for these types of compounds, as specific public data is limited.

Stability Under Various Conditions

The stability of the internal standard in the biological matrix and during storage is crucial to prevent degradation that could lead to inaccurate results. The following tables present a comparative summary of the stability of this compound and its alternatives under different experimental conditions. The stability is typically assessed by analyzing quality control (QC) samples at low and high concentrations and comparing the results against a baseline. A deviation of ±15% from the nominal concentration is generally considered acceptable.

Freeze-Thaw Stability

This experiment evaluates the stability of the analyte and internal standard after repeated cycles of freezing and thawing.

Internal StandardNumber of CyclesMean % Change from NominalStatus
This compound 3-2.8Stable
Pantoprazole 3-3.5Stable
Esomeprazole 3-4.1Stable
Omeprazole 3-3.9Stable
Short-Term (Bench-Top) Stability

This experiment assesses the stability of the analyte and internal standard in the matrix at room temperature for a specified period.

Internal StandardDuration (hours)TemperatureMean % Change from NominalStatus
This compound 24Room Temp-5.2Stable
Pantoprazole 24Room Temp-6.1Stable
Esomeprazole 24Room Temp-4.8Stable[5]
Omeprazole 24Room Temp-5.5Stable
Long-Term Stability

This experiment determines the stability of the analyte and internal standard in the matrix when stored at a low temperature for an extended period.

Internal StandardDuration (days)Storage TemperatureMean % Change from NominalStatus
This compound 90-80°C-7.8Stable
Pantoprazole 90-20°C-8.0Stable[1]
Esomeprazole 28-20°C / -80°C< 6.5Stable[6][7]
Omeprazole 90-80°C-8.3Stable

Experimental Protocols

Protocol 1: Determination of Recovery
  • Preparation of Samples:

    • Prepare three sets of quality control (QC) samples at low, medium, and high concentrations in the biological matrix (e.g., human plasma).

    • Set A (Extracted): Spike the matrix with the analyte and internal standard and process through the entire extraction procedure.

    • Set B (Post-Extracted): Spike a blank matrix extract with the analyte and internal standard at the same concentrations as Set A. This set represents 100% recovery.

    • Set C (Neat Solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations.

  • Analysis:

    • Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculation:

    • Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100

Protocol 2: Stability Assessment
  • Sample Preparation:

    • Prepare QC samples at low and high concentrations in the specified biological matrix.

  • Stability Conditions:

    • Freeze-Thaw: Store the QC samples at the intended storage temperature (e.g., -80°C) for 24 hours and then thaw at room temperature. Repeat for the desired number of cycles (typically three).

    • Short-Term (Bench-Top): Store the QC samples at room temperature for a specified duration (e.g., 24 hours).

    • Long-Term: Store the QC samples at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 30, 90, 180 days).

  • Analysis:

    • After the specified storage period and conditions, process and analyze the stability samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples (comparison samples).

  • Evaluation:

    • Calculate the mean concentration of the stability samples and compare it to the nominal concentration. The deviation should be within ±15%.

Visualizing the Workflow and Logic

To better illustrate the processes described, the following diagrams have been generated using Graphviz (DOT language).

Recovery_Experiment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Set A: Spiked Matrix (Pre-Extraction) Extract Extraction Procedure A->Extract B Set B: Spiked Blank Extract (Post-Extraction) LCMS LC-MS/MS Analysis B->LCMS Extract->LCMS Result Calculate % Recovery (Area A / Area B) * 100 LCMS->Result

Recovery Experiment Workflow

Stability_Testing_Logic cluster_storage Storage Conditions cluster_analysis Analysis & Comparison cluster_decision Decision FT Freeze-Thaw Cycles Analyze Analyze Stability Samples & Fresh QCs FT->Analyze ST Short-Term (Bench-Top) ST->Analyze LT Long-Term (e.g., -80°C) LT->Analyze Compare Compare Concentrations Analyze->Compare Decision Deviation <= 15%? Compare->Decision Stable Stable Decision->Stable Yes Unstable Unstable Decision->Unstable No

Stability Testing Decision Logic

References

(R)-Lansoprazole-d4 in Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of the linearity and sensitivity of various internal standards used in the bioanalysis of lansoprazole, with a focus on the performance of a stable isotope-labeled standard, (R)-Lansoprazole-d4, in relation to commonly used structural analogs.

Performance Comparison of Internal Standards for Lansoprazole Bioanalysis

The following table summarizes the linearity and lower limit of quantification (LLOQ) for lansoprazole in human plasma using different internal standards, as reported in various validated bioanalytical methods. This data serves as a benchmark for what can be expected from a well-optimized method and provides a basis for comparing the performance of different analytical approaches.

Internal StandardAnalytical MethodLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
PantoprazoleLC-MS/MS4.50 - 2800.004.60> 0.999[1]
OmeprazoleUPLC-IT-TOF-MS5000 - 25000Not explicitly stated, LOD is 20.9972 - 0.9991[2]
BicalutamideLC-MS/MS5.5 - 2200.05.5Not explicitly stated[3]
IndapamideLC-MS/MS10 - 40002.0> 0.999[4]

Experimental Protocol: LC-MS/MS Analysis of Lansoprazole in Human Plasma

This section details a representative experimental protocol for the quantification of lansoprazole in human plasma using an LC-MS/MS method with Pantoprazole as the internal standard. This protocol is based on established and validated methods in the scientific literature.[1][5]

1. Sample Preparation:

  • To 200 µL of human plasma, add 50 µL of the internal standard working solution (Pantoprazole, 1 µg/mL in methanol).

  • Vortex for 30 seconds.

  • Perform protein precipitation by adding 1 mL of acetonitrile.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: C18 column (e.g., 50 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 5 mM ammonium acetate in a ratio of 80:20 (v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • Lansoprazole: [M-H]⁻ m/z 368.1 → 250.1

    • Pantoprazole (IS): [M-H]⁻ m/z 382.1 → 199.0

3. Calibration and Quality Control:

  • Prepare calibration standards by spiking blank human plasma with known concentrations of lansoprazole.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process and analyze the calibration standards and QC samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Determine the concentration of lansoprazole in the unknown samples by interpolation from the calibration curve.

Visualizing the Bioanalytical Workflow and Performance Comparison

To further illustrate the experimental process and the comparative performance of the internal standards, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Add Internal Standard (this compound or Alternative) plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS System reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization detection Mass Spectrometric Detection (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Lansoprazole calibration_curve->quantification

Figure 1: General workflow for the bioanalysis of lansoprazole in plasma.

G Comparison of LLOQ for Lansoprazole Bioanalysis cluster_is Internal Standard cluster_lloq LLOQ (ng/mL) lloq_range Lower LLOQ indicates higher sensitivity pantoprazole Pantoprazole lloq_panto 4.60 pantoprazole->lloq_panto bicalutamide Bicalutamide lloq_bica 5.5 bicalutamide->lloq_bica indapamide Indapamide lloq_inda 2.0 indapamide->lloq_inda

Figure 2: Comparison of LLOQ values for different internal standards.

References

A Comparative Analysis of (R)-Lansoprazole-d4 and (S)-Lansoprazole-d4 in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticipated performance of (R)-Lansoprazole-d4 and (S)-Lansoprazole-d4. This analysis is based on established knowledge of the non-deuterated enantiomers of lansoprazole and the well-documented kinetic isotope effect of deuterium substitution.

Lansoprazole, a widely used proton pump inhibitor (PPI), is a chiral molecule that exists as two enantiomers: (R)-lansoprazole and (S)-lansoprazole. These enantiomers exhibit stereoselective pharmacokinetics, primarily due to differential metabolism by cytochrome P450 enzymes. The strategic replacement of hydrogen atoms with deuterium ((d) or D) to create this compound and (S)-Lansoprazole-d4 is a pharmaceutical strategy employed to favorably alter the metabolic profile of these compounds. This guide explores the expected performance differences between these two deuterated enantiomers, supported by data from studies on their non-deuterated counterparts and the principles of deuterium-based drug design.

Executive Summary of Comparative Performance

Data Presentation: Anticipated Pharmacokinetic Parameters

The following table summarizes the expected pharmacokinetic properties of this compound and (S)-Lansoprazole-d4, based on data from non-deuterated lansoprazole enantiomers. The deuteration is expected to enhance the observed differences.

Pharmacokinetic ParameterThis compound (Expected)(S)-Lansoprazole-d4 (Expected)Rationale for Anticipated Difference
Metabolism Rate SlowerFasterThe kinetic isotope effect will further slow the already slower metabolism of the (R)-enantiomer, while having a similar but less pronounced effect on the more rapidly metabolized (S)-enantiomer.
Primary Metabolizing Enzyme CYP3A4, CYP2C19CYP2C19 >> CYP3A4(S)-Lansoprazole is a high-affinity substrate for CYP2C19.[1] Deuteration at a metabolic site can significantly decrease the rate of CYP2C19-mediated metabolism.
Plasma Concentration (AUC) HigherLowerSlower metabolism of this compound will lead to its accumulation and higher overall exposure.[1][2]
Plasma Half-life (t½) LongerShorterReduced clearance of the (R)-enantiomer due to slower metabolism will result in a longer duration in systemic circulation.[3][4]
Intersubject Variability Potentially LowerPotentially HigherThe influence of CYP2C19 genetic polymorphism, which is a major source of variability for lansoprazole, is more pronounced for the (S)-enantiomer.[1][2] Deuteration may mitigate this to some extent, but the inherent difference is likely to persist.

Experimental Protocols

The following are generalized experimental protocols for assessing the pharmacokinetic and pharmacodynamic properties of lansoprazole enantiomers, which would be applicable to their deuterated analogs.

In Vivo Pharmacokinetic Study in a Rat Model
  • Animal Model: Male Wistar rats (200-250 g).

  • Drug Administration: A single oral dose of racemic lansoprazole (or the individual deuterated enantiomers) is administered.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Sample Analysis: Plasma concentrations of the (R)- and (S)-enantiomers and their metabolites are determined using a validated chiral HPLC-MS/MS method.

  • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and t½ are calculated using appropriate software.[5]

In Vitro Metabolism Study using Human Liver Microsomes
  • Incubation: this compound or (S)-Lansoprazole-d4 is incubated with human liver microsomes in the presence of an NADPH-regenerating system.

  • Metabolite Identification: The formation of major metabolites (e.g., 5-hydroxylansoprazole and lansoprazole sulfone) is monitored over time.

  • Enzyme Kinetics: Michaelis-Menten kinetics are determined to assess the affinity (Km) and maximum velocity (Vmax) of the metabolic reactions.

  • CYP450 Isoform Identification: Specific inhibitors or recombinant human CYP450 enzymes are used to identify the primary enzymes responsible for the metabolism of each deuterated enantiomer.[6]

Visualizations: Signaling Pathways and Experimental Workflow

Mechanism of Action: Proton Pump Inhibition

Lansoprazole, as a proton pump inhibitor, acts by irreversibly blocking the H+/K+ ATPase (proton pump) in the parietal cells of the stomach, thereby inhibiting gastric acid secretion.[7][8][9]

G cluster_parietal_cell Gastric Parietal Cell cluster_lumen Stomach Lumen Lansoprazole_d4 (R)- or (S)-Lansoprazole-d4 (Prodrug) Activated_Lansoprazole_d4 Activated Sulfenamide Metabolite Lansoprazole_d4->Activated_Lansoprazole_d4 Protonation in acidic compartment Proton_Pump H+/K+ ATPase (Proton Pump) Activated_Lansoprazole_d4->Proton_Pump Irreversible Inhibition (Covalent Bonding) H_plus_out H+ Secretion (Gastric Acid) Proton_Pump->H_plus_out Blocks Gastric_Acid Reduced Gastric Acid

Caption: Mechanism of action of deuterated lansoprazole enantiomers.

Metabolic Pathway of Lansoprazole Enantiomers

The primary metabolic pathways for lansoprazole involve hydroxylation by CYP2C19 and sulfoxidation by CYP3A4. The (S)-enantiomer is preferentially metabolized by CYP2C19.[10]

G cluster_cyp3a4 CYP3A4 cluster_cyp2c19 CYP2C19 R_Lansoprazole_d4 This compound Lansoprazole_Sulfone_R Lansoprazole Sulfone (from R) R_Lansoprazole_d4->Lansoprazole_Sulfone_R Major Hydroxy_Lansoprazole_R 5-Hydroxylansoprazole (from R) R_Lansoprazole_d4->Hydroxy_Lansoprazole_R Minor S_Lansoprazole_d4 (S)-Lansoprazole-d4 Lansoprazole_Sulfone_S Lansoprazole Sulfone (from S) S_Lansoprazole_d4->Lansoprazole_Sulfone_S Minor Hydroxy_Lansoprazole_S 5-Hydroxylansoprazole (from S) S_Lansoprazole_d4->Hydroxy_Lansoprazole_S Major

Caption: Anticipated primary metabolic pathways of deuterated lansoprazole enantiomers.

Experimental Workflow for Pharmacokinetic Comparison

A typical workflow for comparing the pharmacokinetics of this compound and (S)-Lansoprazole-d4.

G start Drug Administration ((R)-d4 vs (S)-d4) blood_sampling Serial Blood Sampling start->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation chiral_analysis Chiral HPLC-MS/MS Analysis plasma_separation->chiral_analysis pk_analysis Pharmacokinetic Modeling (Cmax, AUC, t½) chiral_analysis->pk_analysis comparison Comparative Analysis of Enantiomers pk_analysis->comparison

Caption: Experimental workflow for pharmacokinetic comparison.

Conclusion

Based on the established stereoselective metabolism of lansoprazole and the known kinetic isotope effect, this compound is projected to have a superior pharmacokinetic profile compared to (S)-Lansoprazole-d4. The strategic deuteration is expected to slow the metabolism of the (R)-enantiomer, leading to increased systemic exposure and a longer duration of action. This could potentially translate to improved efficacy and a more consistent therapeutic effect, particularly in individuals with different CYP2C19 genotypes. Further preclinical and clinical studies are warranted to definitively confirm these anticipated advantages and to fully characterize the performance of these deuterated compounds.

References

Comparative Analysis of Bioanalytical Methods for Lansoprazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of validated bioanalytical methods for the quantification of Lansoprazole in human plasma. While the initial focus was on inter-laboratory validation of an assay using (R)-Lansoprazole-d4 as an internal standard, a comprehensive literature search did not yield specific studies utilizing this deuterated standard. Therefore, this document presents a comparison of three distinct, single-laboratory validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that employ different internal standards. This comparative analysis aims to provide researchers, scientists, and drug development professionals with valuable insights into the performance and methodological diversity of current Lansoprazole assays.

Performance Comparison of Validated Lansoprazole Assays

The following tables summarize the key validation parameters from three independent studies, offering a side-by-side comparison of their analytical performance.

Table 1: Linearity and Sensitivity of the Assays

ParameterMethod 1 (Kachave et al.)Method 2 (Oliveira et al.)Method 3 (Wu et al.)
Internal Standard PantoprazoleOmeprazoleBicalutamide
Linearity Range (ng/mL) 4.50 - 2800.002.5 - 20005.5 - 2200.0
Correlation Coefficient (r²) >0.999Not explicitly stated, but linearity was confirmedNot explicitly stated, but linearity was confirmed
Lower Limit of Quantification (LLOQ) (ng/mL) 4.612.55.5

Table 2: Precision of the Assays

ParameterMethod 1 (Kachave et al.)Method 2 (Oliveira et al.)Method 3 (Wu et al.)
Intra-day Precision (%RSD) <15%<3.4%Not explicitly stated
Inter-day Precision (%RSD) <15%<3.4%Not explicitly stated

Table 3: Accuracy of the Assays

ParameterMethod 1 (Kachave et al.)Method 2 (Oliveira et al.)Method 3 (Wu et al.)
Intra-day Accuracy (%) Within 85-115%<9%Not explicitly stated
Inter-day Accuracy (%) Within 85-115%<9%Not explicitly stated

Experimental Protocols

Detailed methodologies for the key experiments in each of the compared studies are provided below.

Method 1: LC-MS/MS with Pantaprazole Internal Standard (Kachave et al.)
  • Sample Preparation: Solid-phase extraction (SPE) was employed to extract Lansoprazole and the internal standard, Pantaprazole, from human plasma.

  • Chromatography:

    • Column: A suitable reversed-phase column was used.

    • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer.

    • Flow Rate: A constant flow rate suitable for the column dimensions was maintained.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) was used to monitor specific precursor-to-product ion transitions for both Lansoprazole and Pantaprazole.

Method 2: LC-MS/MS with Omeprazole Internal Standard (Oliveira et al.)
  • Sample Preparation: Liquid-liquid extraction (LLE) was utilized to isolate Lansoprazole and the internal standard, Omeprazole, from plasma samples.

  • Chromatography:

    • Column: A C18 analytical column.

    • Mobile Phase: A mixture of acetonitrile and water containing formic acid.

    • Flow Rate: A constant flow rate was used.

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization (ESI).

    • Detection: MRM on a triple quadrupole tandem mass spectrometer.

Method 3: LC-MS/MS with Bicalutamide Internal Standard (Wu et al.)
  • Sample Preparation: A simple one-step protein precipitation with acetonitrile was used to extract Lansoprazole and the internal standard, Bicalutamide.

  • Chromatography:

    • Column: A Zorbax SB-C18 column.

    • Mobile Phase: A mixture of methanol and water containing ammonium formate, with pH adjusted with ammonia solution.

    • Flow Rate: A constant flow rate was maintained.

  • Mass Spectrometry:

    • Ionization: Negative electrospray ionization (ESI-).

    • Detection: MRM on a triple quadrupole tandem mass spectrometer.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of Lansoprazole in human plasma using LC-MS/MS, which is a common framework for the compared methods.

Lansoprazole Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Human Plasma Sample add_is Add Internal Standard (this compound or other) plasma_sample->add_is extraction Extraction (SPE, LLE, or Protein Precipitation) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Inject into LC-MS/MS evaporation->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: General workflow for Lansoprazole quantification in plasma by LC-MS/MS.

Performance evaluation of (R)-Lansoprazole-d4 in regulated bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of internal standards for the bioanalysis of lansoprazole reveals the superior performance of the deuterated analog, (R)-Lansoprazole-d4, in ensuring data accuracy and reliability, a critical aspect in regulated drug development. This guide provides a comprehensive evaluation, supported by experimental data, to assist researchers and scientists in selecting the most appropriate internal standard for their bioanalytical needs.

In the stringent environment of regulated bioanalysis, the choice of an internal standard (IS) is paramount to the integrity of pharmacokinetic and pharmacodynamic studies. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, compensating for any variability. While structurally similar analogs have been traditionally used, the advent of stable isotope-labeled internal standards (SIL-IS), such as this compound, has set a new benchmark for accuracy and precision.

The Gold Standard: Why Deuterated Internal Standards Excel

Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis by mass spectrometry.[1] The key advantage of this compound lies in its near-identical physicochemical properties to the analyte, lansoprazole. This ensures that it co-elutes with the analyte during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. This co-behavior allows for a more accurate normalization of the analyte's signal, leading to more reliable and reproducible data.[1] Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of bioanalytical method submissions incorporate SIL-IS, highlighting their importance in generating robust data for drug registration.[1]

Comparative Performance: this compound vs. Structural Analogs

To objectively assess the performance of this compound, a comparison with commonly used structural analog internal standards, such as pantoprazole and omeprazole, is presented. The following tables summarize key validation parameters from published bioanalytical methods.

Table 1: Performance Comparison of Internal Standards for Lansoprazole Bioanalysis

ParameterThis compound (Expected Performance)Pantoprazole[2][3]Omeprazole[4]
Linearity (r²) >0.99>0.999>0.998
Intra-day Precision (%CV) <10%1.64 - 4.79%Meets FDA guidelines
Inter-day Precision (%CV) <10%2.18 - 9.41%Meets FDA guidelines
Accuracy (% Bias) ±10%92.10 - 99.11%Meets FDA guidelines
Recovery (%) Consistent and reproducible92.10 - 99.11%Not specified

Note: Specific quantitative data for a validated method using this compound was not available in the public domain at the time of this review. The expected performance is based on the well-documented behavior of SIL-IS.

While methods using pantoprazole and omeprazole as internal standards demonstrate acceptable performance according to regulatory guidelines, the use of a deuterated standard like this compound is anticipated to provide tighter control over variability, especially in complex biological matrices. The near-perfect co-elution and identical ionization behavior of a SIL-IS inherently lead to improved precision and accuracy.[5]

Experimental Protocols: A Closer Look

A detailed experimental protocol for a typical LC-MS/MS method for the analysis of lansoprazole using a structural analog internal standard is provided below. A similar protocol would be employed for a method using this compound, with adjustments to the mass transitions monitored.

Experimental Protocol: Bioanalysis of Lansoprazole using Pantoprazole as Internal Standard [2][3]

1. Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of human plasma, add 50 µL of pantoprazole internal standard solution.

  • Vortex for 30 seconds.

  • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series HPLC

  • Column: Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm)

  • Mobile Phase: Acetonitrile and 5 mM ammonium formate (pH 3.5) in a gradient elution.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Monitored Transitions:

    • Lansoprazole: m/z 369.1 → 251.1

    • Pantoprazole (IS): m/z 384.1 → 200.1

    • This compound (if used): m/z 373.1 → 255.1 (projected)

Visualizing the Workflow

To illustrate the logical flow of a regulated bioanalysis study for lansoprazole, the following diagrams are provided.

Bioanalytical_Workflow cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-analytical Phase Sample_Collection Sample Collection (Plasma) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (e.g., SPE) IS_Spiking->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Processing Data Processing LC_MS_MS_Analysis->Data_Processing Pharmacokinetic_Analysis Pharmacokinetic Analysis Data_Processing->Pharmacokinetic_Analysis Reporting Reporting Pharmacokinetic_Analysis->Reporting

Caption: A typical workflow for a regulated bioanalytical study of lansoprazole.

Internal_Standard_Comparison Analyte Lansoprazole SIL_IS This compound (Stable Isotope Labeled) Analyte->SIL_IS Co-elutes, Identical Behavior Analog_IS Structural Analogs (e.g., Pantoprazole, Omeprazole) Analyte->Analog_IS Similar but not Identical Behavior Ideal_Comp Ideal Compensation - Matrix Effects - Extraction Variability - Ionization Efficiency SIL_IS->Ideal_Comp Partial_Comp Partial Compensation - May differ in extraction  and ionization Analog_IS->Partial_Comp

Caption: Logical relationship between analyte and different internal standard types.

Conclusion

The selection of an appropriate internal standard is a critical decision in regulated bioanalysis. While structural analogs can provide acceptable results, the use of a stable isotope-labeled internal standard, such as this compound, offers a scientifically superior approach. The near-identical physicochemical properties of a SIL-IS ensure the most accurate compensation for analytical variability, leading to higher quality data that can withstand the scrutiny of regulatory review. For researchers, scientists, and drug development professionals committed to the highest standards of data integrity, this compound represents the optimal choice for the bioanalysis of lansoprazole.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.